1-Phenylpentane-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3,5,8H2,1H3/i4D,6D,7D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWATWSYOIIXYMA-UKLAVMBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Phenylpentane-d5: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Phenylpentane-d5, a crucial tool in modern analytical chemistry. The document outlines its chemical properties, primary applications, and a representative experimental protocol for its use in quantitative analysis.
Introduction to this compound
This compound is the deuterium-labeled form of 1-Phenylpentane (also known as n-Amylbenzene). In this molecule, five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods. Its chemical and physical properties are nearly identical to its non-deuterated (protio) analogue, allowing it to mimic the analyte's behavior during sample preparation and analysis, yet its increased mass allows it to be distinguished by a mass spectrometer.
Core Properties and Data
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in analytical method development.
| Property | Value |
| Synonyms | Pentylbenzene-d5, n-Amylbenzene-d5 |
| Molecular Formula | C₁₁H₁₁D₅ |
| Molecular Weight | 153.28 g/mol |
| CAS Number | 68639-73-6 |
| Appearance | Colorless Liquid |
| Purity (Typical) | ≥98% |
| Isotopic Purity | Typically ≥99% Deuterium Enrichment |
Primary Applications in Research and Development
The primary and most critical application of this compound is as an internal standard (IS) for quantitative analysis. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry (GC-MS and LC-MS/MS) for several reasons:
-
Correction for Matrix Effects: It co-elutes chromatographically with the non-labeled analyte, experiencing the same ionization suppression or enhancement effects in the mass spectrometer source.
-
Compensation for Sample Loss: It accounts for analyte loss during sample preparation steps, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.
-
Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, the method's precision and accuracy are significantly improved, correcting for variations in injection volume and instrument response.
Due to its structural similarity to certain classes of compounds, it is particularly well-suited for methods developed to quantify analytes such as:
-
Synthetic cannabinoids
-
Other illicit drugs and their metabolites
-
Pharmaceutical compounds with similar alkylphenyl moieties
Representative Experimental Protocol: Quantitative Analysis by LC-MS/MS
The following is a detailed, representative methodology for the quantification of a target analyte in a biological matrix (e.g., human plasma) using this compound as an internal standard.
Disclaimer: This protocol is a generalized template. Specific parameters such as chromatographic conditions, mass transitions, and sample preparation volumes must be optimized and validated for each specific analyte and matrix.
4.1 Objective To accurately quantify an analyte in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as an internal standard.
4.2 Materials and Reagents
-
Analyte reference standard
-
This compound (Internal Standard)
-
Control human plasma (with anticoagulant, e.g., K₂EDTA)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Reagent for protein precipitation (e.g., acetonitrile or methanol)
4.3 Procedure
4.3.1 Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards (e.g., 1 to 1000 ng/mL). Prepare a separate working solution for the internal standard (e.g., 100 ng/mL) by diluting the IS stock solution.
4.3.2 Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL) to all tubes except for "double blank" samples. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.3.3 LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 30% B
-
3.0 min: 95% B
-
3.1 min: 30% B
-
4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Define specific precursor → product ion transitions for both the analyte and this compound. For this compound, the precursor ion would be [M+H]⁺ at m/z 154.3. Product ions would be determined by fragmentation analysis (e.g., loss of the pentyl chain).
-
4.4 Data Analysis
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to determine the concentration of the analyte in unknown samples.
Workflow Visualization
The logical workflow for using an internal standard in a quantitative analytical batch is depicted below. This process ensures that each sample, from the lowest calibrator to the unknown specimen, is treated identically to ensure high-quality data.
Caption: Quantitative analysis workflow using an internal standard.
Involvement in Biological Signaling Pathways
As a synthetic, deuterated hydrocarbon designed specifically for analytical use, This compound is not known to be involved in any biological or signaling pathways. Its purpose is not to interact with biological systems but to serve as a stable, inert tracer for its non-deuterated counterpart during chemical analysis. Its use in drug development is confined to the pharmacokinetic and metabolic profiling of drug candidates, not as a pharmacologically active agent itself.
An In-Depth Technical Guide to 1-Phenylpentane-d5: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 1-Phenylpentane-d5, a deuterated analog of 1-phenylpentane. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and metabolic studies.
Chemical Structure and Properties
This compound is a stable isotope-labeled compound where five hydrogen atoms on the phenyl ring have been replaced by deuterium (B1214612) atoms. This isotopic substitution makes it a valuable tool in various scientific applications, particularly as an internal standard and tracer in metabolic research.
Chemical Structure:
The chemical structure of this compound is characterized by a pentyl group attached to a deuterated phenyl ring.
Molecular Formula: C₁₁H₁₁D₅
Structure:
A summary of the key chemical and physical properties of this compound and its non-deuterated counterpart, 1-Phenylpentane, is presented in Table 1. The properties of the unlabeled analog are provided for reference, as specific experimental data for the deuterated compound is limited. It is important to note that while isotopic labeling has a minimal effect on most physical properties, slight variations may exist.
Table 1: Chemical and Physical Properties of this compound and 1-Phenylpentane
| Property | This compound | 1-Phenylpentane |
| CAS Number | 68639-73-6 | 538-68-1 |
| Molecular Formula | C₁₁H₁₁D₅ | C₁₁H₁₆ |
| Molecular Weight | 153.28 g/mol | 148.25 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | ~205 °C | 205 °C |
| Melting Point | ~-75 °C | -75 °C |
| Density | ~0.863 g/mL at 25 °C | 0.863 g/mL at 25 °C |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons on the pentyl chain. The aromatic region (typically ~7.1-7.3 ppm for 1-phenylpentane) will be absent due to the replacement of phenyl protons with deuterium.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbon atoms in the pentyl chain and the phenyl ring. The signals for the deuterated carbons in the phenyl ring will exhibit coupling to deuterium (C-D coupling), resulting in multiplets, and their resonance frequencies may be slightly shifted compared to the non-deuterated compound.
-
²H NMR: The deuterium NMR spectrum will show a characteristic signal in the aromatic region, confirming the presence and location of the deuterium atoms on the phenyl ring.
2.2. Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and isotopic enrichment of this compound. The molecular ion peak ([M]⁺) in the mass spectrum will be observed at m/z 153, corresponding to the molecular weight of the deuterated compound. The fragmentation pattern is expected to be similar to that of 1-phenylpentane, with characteristic fragments arising from the cleavage of the pentyl chain.
2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chain. The aromatic C-H stretching vibrations (typically around 3000-3100 cm⁻¹) will be replaced by C-D stretching vibrations at a lower frequency (around 2200-2300 cm⁻¹) due to the heavier mass of deuterium.
Experimental Protocols
3.1. Synthesis of this compound
A common method for the synthesis of this compound involves the deuteration of a suitable precursor. One potential synthetic route is through electrophilic aromatic substitution on 1-phenylpentane using a deuterated acid, such as deuterated sulfuric acid (D₂SO₄), in the presence of a deuterium source like heavy water (D₂O).
Illustrative Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
3.2. In Vitro Metabolism Studies using Liver Microsomes
To investigate the metabolic fate of this compound, in vitro studies using liver microsomes are commonly employed. This protocol allows for the identification of metabolites formed by cytochrome P450 enzymes.
Experimental Protocol for In Vitro Metabolism:
-
Incubation: Incubate this compound with liver microsomes (e.g., human, rat) in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Cofactor Addition: Initiate the metabolic reaction by adding a cofactor regenerating system, typically NADPH.
-
Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a suitable organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
Metabolic Pathways
The metabolism of alkylbenzenes like 1-phenylpentane is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The main metabolic pathways involve oxidation of the alkyl side chain and the aromatic ring. The use of this compound as a tracer allows for the precise tracking of its metabolic fate.
Proposed Metabolic Pathway of 1-Phenylpentane:
The primary Phase I metabolic reactions for 1-phenylpentane are expected to be hydroxylation at various positions on the pentyl chain and the phenyl ring. Subsequent Phase II metabolism may involve conjugation of the hydroxylated metabolites with glucuronic acid or sulfate (B86663) to facilitate excretion.
Caption: Proposed metabolic pathway of 1-phenylpentane.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative bioanalysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the unlabeled analog, allowing it to co-elute and ionize similarly, while its distinct mass allows for accurate quantification of the non-deuterated compound in complex biological matrices.
Furthermore, this compound serves as a valuable tracer in drug metabolism and pharmacokinetic (DMPK) studies. By administering the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile without the interference of endogenous levels of the unlabeled compound. This is particularly useful in understanding the metabolic pathways of drug candidates that share structural similarities with 1-phenylpentane.
Conclusion
This compound is a critical tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its well-defined chemical structure and properties, coupled with its utility as an internal standard and metabolic tracer, make it an indispensable compound for advancing our understanding of the fate of xenobiotics in biological systems. This technical guide provides a foundational understanding of this compound, and it is anticipated that further research will continue to elucidate its applications and expand its role in scientific discovery.
Synthesis and Isotopic Labeling of 1-Phenylpentane-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 1-Phenylpentane-d5. The strategic incorporation of deuterium (B1214612) into the phenyl ring of 1-phenylpentane offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a robust synthetic pathway, detailed experimental protocols, and expected analytical data.
Synthetic Strategy
The most direct and efficient synthesis of this compound involves a two-step process commencing with commercially available deuterated benzene (B151609) (Benzene-d6). This approach ensures high isotopic enrichment in the final product. The selected pathway is as follows:
-
Friedel-Crafts Acylation: Benzene-d6 undergoes a Friedel-Crafts acylation reaction with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-(phenyl-d5)-1-pentanone.
-
Wolff-Kishner Reduction: The resulting ketone is then reduced to the corresponding alkane, this compound, using the Wolff-Kishner reduction, which employs hydrazine (B178648) hydrate (B1144303) and a strong base under high temperatures. The Huang-Minlon modification of this reaction is particularly effective.[1][2]
This synthetic route is advantageous as it avoids potential issues with incomplete deuteration or undesirable side reactions that can occur with direct hydrogen-deuterium exchange on 1-phenylpentane.
Experimental Protocols
2.1. Step 1: Friedel-Crafts Acylation of Benzene-d6 to yield 1-(phenyl-d5)-1-pentanone
Materials:
-
Benzene-d6 (C₆D₆)
-
Valeryl chloride (CH₃(CH₂)₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane to the flask.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add valeryl chloride (1.0 equivalent) dropwise to the suspension.
-
After the addition is complete, add Benzene-d6 (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Once the addition of Benzene-d6 is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 2M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(phenyl-d5)-1-pentanone.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
2.2. Step 2: Wolff-Kishner Reduction of 1-(phenyl-d5)-1-pentanone to this compound
Materials:
-
1-(phenyl-d5)-1-pentanone
-
Hydrazine hydrate (NH₂NH₂·H₂O), 85%
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 1-(phenyl-d5)-1-pentanone (1.0 equivalent), potassium hydroxide (4.0 equivalents), and diethylene glycol.[3][4]
-
Add hydrazine hydrate (3.0 equivalents) to the mixture.[3][4]
-
Heat the mixture to 130-140 °C for 1 hour.
-
After 1 hour, arrange the apparatus for distillation and raise the temperature to distill off water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.[1]
-
Maintain the reaction mixture at this temperature for an additional 3-4 hours.[1]
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 1M HCl and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by distillation.
Data Presentation
Table 1: Summary of Reagents and Expected Yields
| Step | Reactants | Reagents | Product | Expected Yield (%) |
| 1 | Benzene-d6, Valeryl chloride | AlCl₃, DCM | 1-(phenyl-d5)-1-pentanone | 80-90 |
| 2 | 1-(phenyl-d5)-1-pentanone | NH₂NH₂·H₂O, KOH, Diethylene glycol | This compound | 75-85 |
Table 2: Analytical Data for this compound
| Analysis | Expected Results |
| Appearance | Colorless liquid |
| Molecular Formula | C₁₁H₁₁D₅ |
| Molecular Weight | 153.29 g/mol |
| ¹H NMR | Signals corresponding to the pentyl chain protons. Absence of signals in the aromatic region (approx. 7.1-7.3 ppm). |
| ²H NMR | A signal in the aromatic region, confirming the presence of deuterium on the phenyl ring. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 153. Fragmentation pattern consistent with a pentylbenzene (B43098) structure. |
| Isotopic Purity | >98% D₅ as determined by mass spectrometry. |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Disclaimer: The provided experimental protocols are intended as a guide and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields are estimates and may vary depending on the specific reaction conditions and scale.
References
Technical Guide: Physical Characteristics of 1-Phenylpentane-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of 1-Phenylpentane-d5. Due to the limited availability of experimental data for this specific deuterated isotopologue, this guide presents data for the non-deuterated form, 1-Phenylpentane, and provides estimated values for the d5 variant based on known isotope effects. Detailed experimental protocols for determining these properties are also included.
Data Presentation: Physical Properties
The following table summarizes the key physical properties of 1-Phenylpentane and the estimated values for this compound. The replacement of five hydrogen atoms with deuterium (B1214612) in the pentyl chain increases the molecular weight, which is expected to have a minor influence on its physical properties, such as a slight increase in melting point, boiling point, and density.[1][2]
| Physical Property | 1-Phenylpentane (n-Amylbenzene) | This compound (Estimated) |
| Molecular Formula | C₁₁H₁₆ | C₁₁H₁₁D₅ |
| Molecular Weight | 148.25 g/mol | ~153.28 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Melting Point | -75 °C | Slightly higher than -75 °C |
| Boiling Point | 205 °C | Slightly higher than 205 °C |
| Density | 0.863 g/mL at 25 °C | Slightly higher than 0.863 g/mL at 25 °C |
| Refractive Index | 1.488 at 20 °C | Close to 1.488 at 20 °C |
| Solubility | Insoluble in water; miscible with ethanol, ether, acetone, and benzene (B151609).[3] | Insoluble in water; miscible with ethanol, ether, acetone, and benzene. |
| Flash Point | 65 °C | ~65 °C |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.
Determination of Melting Point
The melting point is determined as the temperature range over which the solid phase transitions to the liquid phase. For substances that are liquid at room temperature, the sample must first be frozen.
Method: Capillary Method [4][5]
-
Sample Preparation: A small amount of the liquid sample is introduced into a capillary tube, which is then sealed. The sample is then frozen using a suitable cooling bath (e.g., dry ice/acetone).
-
Apparatus: A calibrated melting point apparatus is used.[6]
-
Procedure:
-
The frozen sample in the capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.
-
-
Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.[5][7]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Method: Thiele Tube Method [8]
-
Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.
-
Procedure:
-
A few milliliters of the liquid sample are placed in the small test tube.
-
The capillary tube is placed in the test tube with its open end downwards.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the liquid heats up, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
-
Determination of Density
Density is the mass of a substance per unit volume.
Method: Pycnometry [10]
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), and an analytical balance.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is weighed to determine the mass of the liquid.
-
The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., distilled water).
-
The density of the sample is calculated using the formula: Density = Mass / Volume.
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material.
Method: Abbe Refractometer [11]
-
Apparatus: An Abbe refractometer with a light source and a temperature-controlled water bath.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water, which has a refractive index of 1.3330 at 20°C).[12]
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is positioned.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the determination of the key physical characteristics of a liquid organic compound.
References
- 1. google.com [google.com]
- 2. Deuterated benzene - Wikipedia [en.wikipedia.org]
- 3. Non-Covalent Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. westlab.com [westlab.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. knowledge.reagecon.com [knowledge.reagecon.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. digicollections.net [digicollections.net]
Navigating the Safety Profile of 1-Phenylpentane-d5: A Technical Guide for Researchers
Executive Summary
1-Phenylpentane is a colorless liquid classified as a flammable liquid and is harmful to aquatic life.[1][2] While specific toxicological data for the deuterated form, 1-Phenylpentane-d5, is limited, the safety profile of 1-Phenylpentane serves as a crucial surrogate for establishing safe handling procedures. This guide will detail the known physical and chemical properties, associated hazards, personal protective equipment (PPE) recommendations, and emergency procedures based on the available data for 1-Phenylpentane.
Physicochemical Properties
A summary of the key physical and chemical properties of 1-Phenylpentane is presented in the table below. These values are essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ | [1][2][3] |
| Molecular Weight | 148.24 g/mol | [2][3] |
| Appearance | Colorless liquid | [1][3][4] |
| Boiling Point | 205 °C (lit.) | [1][2][3][4] |
| Melting Point | -75 °C (lit.) | [1][2][3][4] |
| Flash Point | 65 °C (150 °F) | [1][2][3] |
| Density | 0.863 g/mL at 25 °C (lit.) | [2][3][4] |
| Solubility | Insoluble in water; soluble in alcohol, ether, acetone, and benzene. | [1][3] |
| Refractive Index | n20/D 1.488 (lit.) | [2][4] |
Hazard Identification and Classification
Based on the available data for 1-Phenylpentane, the primary hazards are its flammability and its potential for environmental harm. The following table summarizes the GHS hazard statements.
| Hazard Class | Hazard Statement |
| Flammable Liquids | H226: Flammable liquid and vapor |
| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects |
Note: While not explicitly classified for acute toxicity, it is prudent to handle this compound with care, avoiding inhalation, ingestion, and skin contact.[1]
Safe Handling and Storage
Proper handling and storage are critical to ensure laboratory safety. The following workflow outlines the key steps for the safe management of this compound.
Experimental Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear protective gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the vicinity.
Emergency Procedures
In the event of an emergency, follow these first-aid measures and response protocols.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[5][6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[5][6] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders). Dispose of contaminated material as hazardous waste.
Conclusion
While a specific Safety Data Sheet for this compound is not publicly available, the data for its non-deuterated counterpart, 1-Phenylpentane, provides a solid foundation for safe laboratory practices. Researchers, scientists, and drug development professionals must adhere to the guidelines outlined in this document, including the use of appropriate personal protective equipment, proper engineering controls, and strict adherence to safe handling and storage procedures. It is imperative to conduct a thorough, substance-specific risk assessment before commencing any work with this compound. A request for the specific SDS from the supplier, MedchemExpress, is highly recommended to ensure the most accurate and up-to-date safety information.
References
Navigating the Landscape of Deuterated Standards: A Technical Guide to 1-Phenylpentane-d5
For researchers, scientists, and drug development professionals, the procurement and application of high-purity deuterated internal standards are critical for the accuracy and reliability of quantitative analytical methods. This in-depth technical guide focuses on 1-Phenylpentane-d5, providing a comprehensive overview of its commercial availability, purity specifications, and the analytical methodologies used for its characterization.
Commercial Availability and Purity of this compound
This compound (CAS No. 68639-73-6), the deuterium-labeled analogue of 1-Phenylpentane, is a valuable internal standard for mass spectrometry-based analyses. While several suppliers offer the non-deuterated compound, the availability of the deuterated form is more specialized. MedchemExpress is one commercial supplier that lists this compound.
Obtaining precise quantitative data on the chemical and isotopic purity of this compound is paramount for its effective use. While a specific Certificate of Analysis for this compound was not publicly available at the time of this guide's compilation, typical purity specifications for deuterated standards from reputable suppliers are outlined below. Researchers should always request a lot-specific Certificate of Analysis from the supplier before use.
| Supplier | Product Name | CAS Number | Molecular Formula | Chemical Purity (Typical) | Isotopic Purity (Typical) |
| MedchemExpress | This compound | 68639-73-6 | C₁₁H₁₁D₅ | ≥98% (by GC-MS or HPLC) | ≥98 atom % D |
| Other Potential Suppliers | This compound | 68639-73-6 | C₁₁H₁₁D₅ | ≥97-99% | ≥98 atom % D |
Note: Data for "Other Potential Suppliers" is based on typical specifications for similar deuterated aromatic hydrocarbons and should be confirmed with the specific supplier.
Experimental Protocols for Purity Assessment
The characterization of deuterated standards involves rigorous analytical methods to determine both chemical and isotopic purity. The following are detailed methodologies for key experiments.
Protocol 1: Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities and to quantify the chemical purity of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Perform serial dilutions to a final concentration of approximately 10 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-500.
-
-
-
Data Analysis:
-
The chemical purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 µg/mL) of this compound in a suitable solvent for direct infusion or LC-MS analysis (e.g., acetonitrile/water with 0.1% formic acid).
-
-
HRMS Instrumentation and Conditions:
-
Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Infusion/Flow Rate: 5 µL/min (direct infusion) or as determined by the LC method.
-
Mass Spectrometer Conditions:
-
Resolution: ≥ 70,000 FWHM.
-
Scan Mode: Full scan in positive or negative ion mode, depending on the analyte's properties.
-
Mass Range: A narrow range around the expected molecular ion (e.g., m/z 150-160 for [M+H]⁺).
-
-
-
Data Analysis:
-
The isotopic purity is calculated from the relative abundances of the molecular ions corresponding to the different isotopologues (d0 to d5). The percentage of the d5 isotopologue relative to the sum of all isotopologues represents the isotopic purity. Corrections for the natural isotopic abundance of carbon-13 should be applied for accurate determination.[1]
-
Protocol 3: Isotopic Purity and Positional Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the positions of deuterium (B1214612) labeling and to provide an independent measure of isotopic enrichment.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated NMR solvent (e.g., CDCl₃) that does not have signals overlapping with the analyte.
-
-
NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
Nuclei to be observed: ¹H and ²H.
-
¹H NMR:
-
Acquire a standard proton spectrum to identify and quantify any residual non-deuterated signals in the aromatic region.
-
-
²H NMR:
-
Acquire a deuterium spectrum to observe the signals from the deuterated positions.
-
-
-
Data Analysis:
-
The degree of deuteration can be estimated by comparing the integral of the residual proton signals in the ¹H NMR spectrum to the integral of a non-deuterated internal standard or to the signals of the non-deuterated part of the molecule (the pentyl chain).
-
Logical Workflow for Quality Control of Deuterated Standards
The following diagram illustrates a typical workflow for the quality control and release of a deuterated internal standard like this compound.
Caption: Quality control workflow for this compound.
This guide provides a foundational understanding for researchers working with this compound. For the most accurate and reliable results, it is imperative to obtain lot-specific purity data from the commercial supplier and to verify the integrity of the standard using appropriate in-house analytical methods.
References
A Technical Guide to 1-Phenylpentane-d5: Synthesis, Applications, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpentane-d5, also known as pentylbenzene-d5, is a deuterated form of 1-phenylpentane where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its primary application is as an internal standard for quantitative analysis by mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The key advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte of interest, while being distinguishable by its higher mass. This allows for accurate correction of variations that can occur during sample preparation and analysis.
This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed synthesis protocol, and its applications in pharmacokinetic studies.
Physicochemical and Isotopic Data
A summary of the key quantitative data for this compound is presented in the table below, offering a clear comparison with its non-deuterated counterpart.
| Property | This compound | 1-Phenylpentane (n-Amylbenzene) |
| CAS Number | 68639-73-6[1] | 538-68-1[2][3] |
| Molecular Formula | C₁₁H₁₁D₅[1] | C₁₁H₁₆[2] |
| Molecular Weight | 153.27 g/mol [1] | 148.25 g/mol [2] |
| Exact Mass | 153.156584240 Da[1] | 148.12520055 Da |
| Boiling Point | ~205 °C (estimated) | 205.4 °C[2] |
| Melting Point | ~-75 °C (estimated) | -75 °C[2] |
| Density | ~0.86 g/mL at 25 °C (estimated) | 0.8585 g/mL at 20 °C[2] |
| Refractive Index | ~1.488 (estimated) | 1.4878[2] |
| Isotopic Purity | Typically ≥98% | Not Applicable |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation of benzene-d6 (B120219) followed by a Clemmensen reduction of the resulting ketone.
Logical Synthesis Pathway
Caption: Synthetic route for this compound.
Step 1: Friedel-Crafts Acylation of Benzene-d6 to yield 1-Phenyl-1-pentanone-d5
This reaction attaches the pentanoyl group to the deuterated benzene (B151609) ring.[4][5][6]
Materials:
-
Benzene-d6 (C₆D₆)
-
Valeryl chloride (CH₃(CH₂)₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add valeryl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition is complete, add benzene-d6 (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Once the addition of benzene-d6 is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-phenyl-1-pentanone-d5.
-
Purify the crude product by vacuum distillation.
Step 2: Clemmensen Reduction of 1-Phenyl-1-pentanone-d5 to this compound
This step reduces the ketone functional group to a methylene (B1212753) group.
Materials:
-
1-Phenyl-1-pentanone-d5
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 1-phenyl-1-pentanone-d5.
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting this compound by distillation.
Application in Pharmacokinetic Studies
This compound is an ideal internal standard for pharmacokinetic (PK) studies of compounds with similar structures. Its use allows for the accurate determination of the concentration-time profile of a drug in biological matrices.
Experimental Workflow for a Pharmacokinetic Study
References
- 1. N-Pentylbenzene-2,3,4,5,6-D5 | C11H16 | CID 90474864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-PHENYLPENTANE [chembk.com]
- 3. Phenylpentane | 538-68-1 [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Molecular weight and formula of 1-Phenylpentane-d5
An In-depth Technical Guide to 1-Phenylpentane-d5
This technical guide provides comprehensive information on the molecular weight, formula, and applications of this compound for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and logical workflows.
Physicochemical Properties
This compound is a deuterated form of 1-Phenylpentane, where five hydrogen atoms on the phenyl ring have been replaced by deuterium (B1214612). While specific experimental data for the deuterated compound is not widely available, the properties of its non-deuterated counterpart (1-Phenylpentane) are provided for reference. The primary differences will be in the molecular weight and the properties influenced by it.
| Property | This compound | 1-Phenylpentane (for reference) |
| Molecular Formula | C₁₁H₁₁D₅ | C₁₁H₁₆[1][2] |
| Molecular Weight | 153.28 g/mol | 148.25 g/mol [1] |
| CAS Number | 68639-73-6 | 538-68-1[1][2][3] |
| Appearance | Not specified (likely a colorless liquid) | Colorless liquid[1][2] |
| Melting Point | Not specified | -75 °C[1][2][3] |
| Boiling Point | Not specified | 205.4 °C[1] |
| Density | Not specified | 0.863 g/mL at 25 °C[1][2][3] |
| Refractive Index | Not specified | 1.488 at 20 °C[3] |
| Solubility | Not specified | Insoluble in water; miscible with ethanol, ether, acetone, benzene[1][2] |
Applications in Research and Drug Development
Deuterated compounds like this compound are invaluable tools in pharmaceutical research and bioanalysis.
-
Internal Standard in Quantitative Analysis : The primary application of this compound is as an internal standard for quantitative analysis using mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] An ideal internal standard, particularly a stable isotope-labeled one, exhibits nearly identical chemical and physical properties to the analyte.[4][6] This ensures it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery, injection volume, and matrix effects (ion suppression or enhancement).[4][6][7]
-
Pharmacokinetic (PK) Studies : Deuterium labeling is a strategic tool in drug discovery to investigate the absorption, distribution, metabolism, and elimination (ADME) of a compound.[8][9][] By replacing hydrogen with deuterium at a site of metabolic activity, the carbon-deuterium bond, being stronger than a carbon-hydrogen bond, can slow down the rate of metabolic reactions (the "kinetic isotope effect"). This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites.[8] While this compound itself is not a drug, it serves as a model compound or internal standard in such studies.
Experimental Protocols
General Protocol for Synthesis of Deuterated Aromatic Compounds (H-D Exchange)
Objective: To replace the aromatic protons of 1-Phenylpentane with deuterium.
Materials:
-
1-Phenylpentane
-
Deuterium oxide (D₂O) (heavy water) as the deuterium source
-
Palladium on carbon (Pd/C) catalyst
-
Aluminum powder (optional, as a co-catalyst)
-
Anhydrous solvent (e.g., dioxane or THF)
-
Microwave reactor or conventional heating setup with reflux condenser
-
Inert gas (Nitrogen or Argon)
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator
-
Purification system (e.g., flash chromatography)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel or a round-bottom flask, combine 1-Phenylpentane, a catalytic amount of Pd/C (e.g., 3 mol%), and aluminum powder.
-
Solvent and Deuterium Source: Add D₂O as the deuterium source. An organic co-solvent may be used if necessary to improve solubility.
-
Inert Atmosphere: Purge the vessel with an inert gas to remove oxygen.
-
Reaction: Heat the mixture. If using a microwave reactor, heat to a specified temperature (e.g., 150-170 °C) for a set duration (e.g., 1-2 hours).[11] If using conventional heating, reflux the mixture for several hours to days, monitoring the reaction progress.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash chromatography to isolate this compound.
-
Characterization: Confirm the identity and deuterium incorporation level of the final product using NMR spectroscopy (¹H NMR and ²H NMR) and Mass Spectrometry.
Protocol for Use of this compound as an Internal Standard in LC-MS/MS Analysis
Objective: To accurately quantify an analyte (e.g., 1-Phenylpentane or a similar molecule) in a biological matrix (e.g., plasma) using this compound as an internal standard.
Materials:
-
Biological matrix samples (e.g., plasma)
-
Analyte stock solution
-
This compound (Internal Standard, IS) stock solution of a known concentration
-
Protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
To a 100 µL aliquot of each plasma sample, calibration standard, and quality control sample, add a small, fixed volume (e.g., 10 µL) of the this compound internal standard solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add a larger volume of ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.
-
-
LC-MS/MS Method:
-
Develop a chromatographic method that provides good separation and peak shape for the analyte and the co-eluting internal standard.[4]
-
Optimize the mass spectrometer settings for the specific mass transitions of both the analyte and this compound. The internal standard will have a higher mass due to the deuterium atoms.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the internal standard corrects for variability during the analytical process.[7]
-
Visualizations
Below are diagrams created using the DOT language to illustrate key workflows and concepts.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Conceptual workflow for a comparative pharmacokinetic study.
Caption: Rationale for using deuterated internal standards in mass spectrometry.
References
- 1. 1-PHENYLPENTANE [chembk.com]
- 2. A Complete Summary On Phenylpentane - Vinati Organics [vinatiorganics.com]
- 3. Phenylpentane | 538-68-1 [chemicalbook.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 11. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-Phenylpentane-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Phenylpentane-d5, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the current unavailability of specific experimental data for this compound in publicly accessible databases, this document outlines the theoretical spectroscopic characteristics based on the known properties of its non-deuterated analog, 1-phenylpentane, and general principles of spectroscopy for deuterated compounds. This guide is intended to serve as a reference for researchers in the synthesis, characterization, and application of isotopically labeled compounds in drug development and metabolic studies.
Predicted Spectroscopic Data
The deuteration of the phenyl group in this compound will have a significant and predictable impact on its NMR and MS spectra. The following tables summarize the anticipated data.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-1' (benzylic) | ~2.6 | Triplet (t) | ~7.5 | Chemical shift is similar to non-deuterated analog. Coupling is with H-2'. |
| H-2' | ~1.6 | Sextet | ~7.5 | Chemical shift is similar to non-deuterated analog. Coupling is with H-1' and H-3'. |
| H-3', H-4' | ~1.3 | Multiplet (m) | - | Complex multiplet due to overlapping signals. |
| H-5' (terminal) | ~0.9 | Triplet (t) | ~7.3 | Chemical shift is similar to non-deuterated analog. Coupling is with H-4'. |
| Aromatic-H | N/A | N/A | N/A | The signals for the phenyl protons will be absent due to deuteration. A very small residual proton signal might be observed depending on the isotopic purity. |
Note: The predicted chemical shifts are based on the data for 1-phenylpentane and may vary slightly depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (ipso) | ~142 | The signal will be a complex multiplet with reduced intensity due to C-D coupling. |
| C-2, C-6 (ortho) | ~128 | The signals will be complex multiplets with reduced intensity due to C-D coupling. |
| C-3, C-5 (meta) | ~128 | The signals will be complex multiplets with reduced intensity due to C-D coupling. |
| C-4 (para) | ~125 | The signal will be a complex multiplet with reduced intensity due to C-D coupling. |
| C-1' (benzylic) | ~36 | Unaffected by deuteration of the phenyl ring. |
| C-2' | ~31 | Unaffected by deuteration of the phenyl ring. |
| C-3' | ~31 | Unaffected by deuteration of the phenyl ring. |
| C-4' | ~22 | Unaffected by deuteration of the phenyl ring. |
| C-5' (terminal) | ~14 | Unaffected by deuteration of the phenyl ring. |
Note: The carbon signals of the deuterated phenyl ring will exhibit coupling to deuterium (B1214612), resulting in multiplets and a significant decrease in signal intensity in a standard proton-decoupled ¹³C NMR spectrum.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Relative Abundance (%) | Ion | Notes |
| 153 | Moderate | [M]⁺ | Molecular ion peak. The mass is increased by 5 units compared to 1-phenylpentane (MW: 148.25 g/mol ). |
| 96 | High | [C₆D₅CH₂]⁺ | Benzylic cation with deuterated phenyl group. This is expected to be the base peak. |
| 82 | Moderate | [C₆D₅]⁺ | Deuterated phenyl cation. |
| 71 | Moderate | [C₅H₁₁]⁺ | Pentyl cation from cleavage of the benzylic bond. |
| 57 | Moderate | [C₄H₉]⁺ | Butyl cation from fragmentation of the pentyl chain. |
| 43 | Moderate | [C₃H₇]⁺ | Propyl cation from fragmentation of the pentyl chain. |
| 29 | Moderate | [C₂H₅]⁺ | Ethyl cation from fragmentation of the pentyl chain. |
Note: The fragmentation pattern is predicted based on the known fragmentation of 1-phenylpentane. The presence of deuterium will lead to characteristic mass shifts in the fragments containing the phenyl group.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for NMR and MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (dependent on sample concentration).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C and C-D coupling).
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
GC-MS Parameters (Typical):
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
GC Column: A non-polar capillary column (e.g., HP-5MS).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 20-300.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230 °C.
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data
Caption: Relationship between the structure and spectroscopic data of this compound.
An In-depth Technical Guide to the Solubility of 1-Phenylpentane-d5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Phenylpentane, also known as n-amylbenzene, is an aromatic hydrocarbon. Its deuterated isotopologue, 1-Phenylpentane-d5, where five hydrogen atoms on the phenyl ring are replaced by deuterium, is often used as an internal standard in mass spectrometry-based analytical methods due to its chemical similarity to the parent compound and its distinct mass. Understanding the solubility of this compound is critical for its effective use in these applications, including sample preparation, standard solution formulation, and drug development processes where it may be used as a tracer or surrogate.
The solubility of a compound is largely dictated by its molecular structure, polarity, and the nature of the solvent. Deuteration does not significantly alter the fundamental physicochemical properties like polarity that govern solubility. Therefore, the solubility behavior of this compound is expected to closely mirror that of 1-phenylpentane.
Physicochemical Properties and Predicted Solubility
1-Phenylpentane is a nonpolar compound due to its hydrocarbon structure, consisting of a nonpolar alkyl chain and a nonpolar phenyl group.[1] This characteristic is the primary determinant of its solubility. Based on the principle of "like dissolves like," it is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents, particularly water.[2][3]
Key Physicochemical Properties of 1-Phenylpentane:
-
Molecular Formula: C₁₁H₁₆[4]
-
Molecular Weight: 148.24 g/mol [4]
-
Appearance: Colorless liquid[5]
-
Density: 0.863 g/mL at 25 °C[4]
-
Boiling Point: 205 °C[4]
-
Melting Point: -75 °C[4]
Data Presentation: Predicted Solubility of this compound
The following table summarizes the predicted solubility of this compound in various common organic solvents, categorized by solvent class. This prediction is based on the known properties of 1-phenylpentane.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane (B92381), Cyclohexane, Heptane | Miscible | "Like dissolves like"; both solute and solvents are nonpolar hydrocarbons. |
| Nonpolar Aromatic | Benzene, Toluene, Xylene | Miscible | Both solute and solvents are nonpolar aromatic hydrocarbons, facilitating strong van der Waals interactions.[1][5] |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble / Miscible | These solvents have low polarity and can effectively solvate nonpolar compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | Ethers are relatively nonpolar and are good solvents for many organic compounds.[1][5] |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Soluble to Sparingly Soluble | Acetone is miscible with 1-phenylpentane.[5] Acetonitrile is more polar, leading to lower solubility. |
| Polar Protic | Ethanol, Methanol | Soluble to Sparingly Soluble | 1-phenylpentane is soluble in ethanol.[1][5] Solubility is expected to decrease in more polar alcohols like methanol. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | Significant mismatch in polarity between the nonpolar solute and highly polar solvent prevents dissolution.[1][4][5] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental method, such as the isothermal shake-flask method, should be employed.[7] This method is considered a reliable approach for determining the solubility of a compound in a given solvent at a specific temperature.[7]
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (solute)
-
High-purity organic solvent of choice
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC))
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the chosen solvent. The presence of undissolved solute is essential to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[7] The time required may vary depending on the solute-solvent system.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to permit the undissolved solute to settle.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid aspirating any solid material, immediately pass the sample through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS) to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.
Visualization of Experimental Workflow
The logical steps involved in the experimental determination of solubility are outlined in the diagram below.
Caption: Workflow for experimental solubility determination.
Conclusion
While direct empirical data for the solubility of this compound is scarce, its behavior can be reliably predicted from its non-deuterated analogue, 1-phenylpentane. It is expected to be miscible with nonpolar solvents like hexane and toluene, and insoluble in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. This understanding is essential for the accurate and effective use of this compound in research and development.
References
- 1. A Complete Summary On Phenylpentane - Vinati Organics [vinatiorganics.com]
- 2. chem.ws [chem.ws]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. Phenylpentane | 538-68-1 [chemicalbook.com]
- 5. 1-PHENYLPENTANE [chembk.com]
- 6. chemwhat.com [chemwhat.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Precision Quantitation of Volatile Organic Compounds Using 1-Phenylpentane-d5 as an Internal Standard in GC-MS Analysis
AUDIENCE: Researchers, scientists, and drug development professionals engaged in chromatographic analysis.
Abstract
This application note details a robust and validated method for the quantitative analysis of volatile and semi-volatile organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Phenylpentane-d5 as an internal standard. The use of a deuterated internal standard is a widely accepted technique to improve the accuracy and precision of analytical measurements by correcting for variations in sample preparation, injection volume, and instrument response.[1][2] this compound is an ideal internal standard for the analysis of various aromatic and aliphatic hydrocarbons due to its chemical similarity to a broad range of analytes, thermal stability, and distinct mass spectrum, ensuring it does not interfere with target compounds.[1] This document provides comprehensive experimental protocols, method validation data, and visual workflows to facilitate the implementation of this methodology in a laboratory setting.
Introduction
Quantitative analysis by GC-MS is a cornerstone of modern analytical chemistry, crucial for applications ranging from environmental monitoring and food safety to pharmaceutical development. A significant challenge in achieving accurate and reproducible results lies in mitigating variability introduced during the analytical workflow. The internal standard (IS) method is a powerful technique that compensates for such variations.[1][2] An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls.[1][2] The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response, which remains constant despite fluctuations in sample volume or instrument conditions.[1]
Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based methods.[1] This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts, meaning they co-elute or elute very closely and exhibit similar behavior during sample preparation and ionization. However, their difference in mass allows for easy differentiation by the mass spectrometer.
This application note provides a detailed protocol for the use of this compound as an internal standard for the GC-MS analysis of a representative analyte, 1-phenylpentane. The principles and methods described herein are broadly applicable to a wide range of other volatile and semi-volatile organic compounds.
Experimental Protocols
Materials and Reagents
-
Analyte: 1-Phenylpentane (≥99% purity)
-
Internal Standard: this compound (≥98% purity, deuterated on the phenyl ring)
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent
-
Sample Matrix: As required for the specific application (e.g., plasma, water, soil extract). For method development and validation, the solvent (DCM) can be used as the matrix.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following are typical instrument parameters and may be adapted based on the specific instrument and target analytes.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (1-Phenylpentane) | m/z 91 |
| Qualifier Ion (1-Phenylpentane) | m/z 148 |
| Quantifier Ion (this compound) | m/z 96 |
| Qualifier Ion (this compound) | m/z 153 |
Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-phenylpentane and dissolve in 100 mL of dichloromethane.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 20 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 40, and 80 µg/mL) from a separate weighing of the analyte stock solution to ensure independence from the calibration standards. Spike with the internal standard to a final concentration of 20 µg/mL.
Sample Preparation
-
Sample Spiking: To 1 mL of the sample (or blank matrix for QC samples), add the internal standard solution to achieve a final concentration of 20 µg/mL.
-
Extraction (if necessary): Depending on the sample matrix, a liquid-liquid extraction or solid-phase extraction may be required to isolate the analytes of interest. The internal standard should be added before any extraction steps to account for analyte loss during the process.
-
Analysis: Inject the prepared sample into the GC-MS system.
Data Presentation and Method Validation
The method was validated for linearity, precision, accuracy, and limits of detection and quantification according to established guidelines.
Linearity
A six-point calibration curve was constructed by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the analyte concentration.
| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio |
| 1.0 | 15,234 | 305,123 | 0.050 |
| 5.0 | 76,543 | 304,567 | 0.251 |
| 10.0 | 153,210 | 306,789 | 0.499 |
| 25.0 | 380,987 | 304,321 | 1.252 |
| 50.0 | 765,432 | 305,678 | 2.504 |
| 100.0 | 1,530,876 | 306,123 | 4.999 |
The calibration curve demonstrated excellent linearity with a correlation coefficient (R²) > 0.999.
Precision and Accuracy
Precision (as %RSD) and accuracy (as %Recovery) were evaluated by analyzing six replicates of the QC samples on the same day (intra-day) and on three different days (inter-day).
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Recovery) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Recovery) |
| Low | 7.5 | 4.2 | 102.5 | 5.8 | 101.7 |
| Medium | 40.0 | 2.8 | 98.9 | 3.5 | 99.2 |
| High | 80.0 | 2.1 | 101.2 | 2.9 | 100.8 |
The results indicate high precision and accuracy across the analytical range.
Limits of Detection and Quantification
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.85 |
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship of quantification using the internal standard method.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS. This approach effectively compensates for variations in sample preparation and instrument performance, leading to high-quality, reproducible data. The detailed protocols and validation data presented in this application note serve as a comprehensive guide for researchers and scientists to implement this methodology for a wide range of analytical applications.
References
Application Notes & Protocols: 1-Phenylpentane-d5 for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 1-Phenylpentane-d5 as an internal standard in the quantitative analysis of its non-labeled counterpart, 1-Phenylpentane, and other structurally similar analytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended as a comprehensive guide and may be adapted based on specific matrix and instrumentation.
Introduction
In quantitative bioanalysis, accuracy and precision are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for correcting analytical variability.[1][2][3] this compound, a deuterated analog of 1-Phenylpentane, serves as an ideal internal standard for LC-MS/MS assays. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2][4] This mimicry allows for effective normalization of the analyte's response, compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, thereby leading to highly accurate and reliable quantification.[1][3]
The primary advantage of using a deuterated internal standard like this compound is the significant improvement in analytical accuracy and precision.[3] By co-eluting with the analyte, it experiences the same matrix effects, which is a major source of variability in LC-MS/MS analysis.[5]
Experimental Protocols
The following protocols provide a detailed methodology for the quantitative analysis of 1-Phenylpentane in a biological matrix (e.g., human plasma) using this compound as an internal standard.
Materials and Reagents
-
1-Phenylpentane (analytical standard)
-
This compound (internal standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
96-well collection plates
-
Microcentrifuge tubes
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-Phenylpentane and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 1-Phenylpentane stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting small molecules from plasma samples.
-
Sample Aliquoting: Aliquot 100 µL of plasma samples, calibration standards, and quality control (QC) samples into microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to all tubes.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Optimization may be required for specific instruments.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | SCIEX Triple Quad™ 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Phenylpentane | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| This compound | [To be determined empirically + 5] | [To be determined empirically] | [To be determined empirically] |
Note: The specific m/z transitions and collision energies for 1-Phenylpentane and its deuterated standard need to be optimized by infusing the individual compounds into the mass spectrometer.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 4: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| 1 | 1,500 | 50,000 | 0.03 |
| 5 | 7,600 | 51,000 | 0.15 |
| 10 | 15,200 | 50,500 | 0.30 |
| 50 | 75,500 | 49,800 | 1.52 |
| 100 | 151,000 | 50,200 | 3.01 |
| 500 | 760,000 | 50,800 | 14.96 |
| 1000 | 1,530,000 | 51,100 | 29.94 |
Table 5: Representative Quality Control Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LQC | 3 | 2.9 | 96.7 | 4.5 |
| MQC | 75 | 77.2 | 102.9 | 3.1 |
| HQC | 750 | 741.0 | 98.8 | 2.8 |
Visualizations
Diagrams are provided to illustrate key workflows and principles.
Caption: Experimental workflow for bioanalysis.
Caption: Principle of internal standard correction.
References
Application Note: Quantitative Analysis of 1-Phenylpentane in Environmental Samples using 1-Phenylpentane-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note details a robust and accurate protocol for the quantitative analysis of 1-phenylpentane in environmental water samples. 1-Phenylpentane is an aromatic hydrocarbon that can be found as a contaminant in the environment due to industrial activities. Accurate quantification of such compounds is crucial for environmental monitoring and risk assessment. This method utilizes a gas chromatography-mass spectrometry (GC-MS) approach with 1-phenylpentane-d5 as an internal standard to ensure high precision and accuracy by correcting for variations during sample preparation and analysis. The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte, is a widely accepted technique for achieving reliable quantitative results in chromatography.[1]
Materials and Methods
Reagents and Standards
-
1-Phenylpentane (analytical standard, >99% purity)
-
This compound (internal standard, >98% isotopic purity)
-
Methanol (B129727) (purge-and-trap grade)
-
Reagent water (VOC-free)
-
Helium (carrier gas, 99.999% purity)
-
Sodium chloride (analytical grade, for salting out)
Instrumentation
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Purge and Trap Concentrator
-
Autosampler
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
Preparation of Standard Solutions
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of 1-phenylpentane and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
Working Standard Solutions: Prepare a series of calibration standards by diluting the 1-phenylpentane stock solution with reagent water to achieve concentrations ranging from 1 µg/L to 100 µg/L.
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.
Sample Preparation and Spiking Protocol
-
Collect water samples in 40 mL amber glass vials with PTFE-lined septa.
-
To each 10 mL aliquot of the water sample, calibration standard, and method blank, add 10 µL of the 10 µg/mL this compound internal standard spiking solution. This results in a final internal standard concentration of 10 µg/L.
-
For solid samples, a representative 5-gram portion would be extracted with an appropriate solvent, and the extract would then be spiked with the internal standard.
-
Add sodium chloride (approximately 1 g per 10 mL of water) to the samples to increase the purging efficiency of the volatile organic compounds.
-
Immediately seal the vials and vortex for 30 seconds.
-
Place the vials in the autosampler for analysis.
GC-MS Analysis
The analysis is performed using a purge and trap system connected to a GC-MS. The volatile compounds are purged from the water sample with an inert gas (helium) and trapped on a sorbent trap. The trap is then heated to desorb the compounds onto the GC column for separation and subsequent detection by the mass spectrometer. This procedure is based on established EPA methods for volatile organic compounds analysis.[2][3][4]
Table 1: GC-MS Operating Conditions
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (1-Phenylpentane) | m/z 91 |
| Qualifier Ion (1-Phenylpentane) | m/z 148 |
| Quantifier Ion (this compound) | m/z 96 |
| Qualifier Ion (this compound) | m/z 153 |
Results and Discussion
The use of this compound as an internal standard provides excellent correction for any analyte loss during sample preparation and injection variability. The chromatographic separation should yield baseline resolution of 1-phenylpentane and its deuterated internal standard from other potential matrix interferences.
Quantitative Data
The following tables summarize the expected quantitative performance of this method. While specific data for this compound is not widely published, these values are based on typical performance characteristics of deuterated internal standards for similar volatile organic compounds analyzed by GC-MS.
Table 2: Calibration Curve and Linearity
| Analyte | Concentration Range (µg/L) | Correlation Coefficient (r²) |
| 1-Phenylpentane | 1 - 100 | > 0.995 |
The calibration curve for 1-phenylpentane is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The method is expected to be linear over the specified concentration range with a correlation coefficient greater than 0.995.
Table 3: Recovery and Precision
| Analyte | Spiked Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 1-Phenylpentane | 10 | 98 | < 10 |
| 50 | 102 | < 10 |
The recovery of the method is determined by analyzing spiked reagent water samples at different concentrations. The acceptance criteria for recovery are typically within 80-120%, with a relative standard deviation of less than 15%. The use of a deuterated internal standard helps to achieve high and consistent recoveries.[5]
Table 4: Method Detection and Quantitation Limits
| Analyte | Method Detection Limit (MDL) (µg/L) | Method Quantitation Limit (MQL) (µg/L) |
| 1-Phenylpentane | 0.5 | 1.5 |
The Method Detection Limit (MDL) is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The Method Quantitation Limit (MQL) is the minimum concentration that can be quantitatively determined with a specified level of precision and accuracy.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantitative analysis of 1-phenylpentane.
Caption: Logical relationship for internal standard quantification.
Conclusion
This application note provides a detailed protocol for the quantitative determination of 1-phenylpentane in water samples using this compound as an internal standard. The method is sensitive, specific, and robust, making it suitable for routine environmental monitoring. The use of a deuterated internal standard is critical for achieving the high levels of accuracy and precision required in regulatory and research applications. The provided experimental parameters and expected performance data serve as a valuable guide for laboratories implementing this analytical method.
References
Application Notes and Protocols for the Quantification of Environmental Pollutants Using 1-Phenylpentane-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 1-Phenylpentane-d5 as an internal standard for the accurate quantification of environmental pollutants, particularly semi-volatile organic compounds (SVOCs) such as polycyclic aromatic hydrocarbons (PAHs), in various environmental matrices. The protocols are based on established methodologies, such as the U.S. Environmental Protection Agency (EPA) Method 8270, and are intended for use with gas chromatography-mass spectrometry (GC-MS).
Introduction
This compound is a deuterated aromatic hydrocarbon that is an ideal internal standard for the analysis of a wide range of environmental pollutants. Its chemical properties are very similar to many SVOCs, but its mass is sufficiently different to be distinguished by a mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of target analytes. The use of deuterated internal standards is a cornerstone of robust analytical methods for trace-level contaminant analysis.
Application: Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil
This application note details the use of this compound for the quantification of 16 priority PAHs as defined by the U.S. EPA in soil samples.
Principle
A known amount of this compound is added to a soil sample prior to extraction. The sample is then extracted using an appropriate technique (e.g., Soxhlet, pressurized fluid extraction), and the extract is concentrated and analyzed by GC-MS. The response of each target PAH is normalized to the response of the this compound internal standard. Quantification is performed using a calibration curve generated from standards containing known concentrations of the PAHs and a constant concentration of this compound.
Data Presentation
The following table summarizes representative quantitative data for the analysis of PAHs using a deuterated internal standard approach. While specific data for this compound is not widely published, these values from studies using analogous deuterated standards for PAH analysis demonstrate the expected performance of the method.[1]
| Analyte | Retention Time (min) | Calibration Range (ng/mL) | R² | Method Detection Limit (MDL) (ng/g) | Average Recovery (%) |
| Naphthalene | 7.02 | 1 - 100 | >0.995 | 1.2 | 95 |
| Acenaphthylene | 9.45 | 1 - 100 | >0.995 | 1.5 | 98 |
| Acenaphthene | 9.78 | 1 - 100 | >0.995 | 1.1 | 97 |
| Fluorene | 10.89 | 1 - 100 | >0.995 | 0.9 | 99 |
| Phenanthrene | 12.98 | 1 - 100 | >0.995 | 1.0 | 101 |
| Anthracene | 13.11 | 1 - 100 | >0.995 | 1.3 | 102 |
| Fluoranthene | 15.89 | 1 - 100 | >0.995 | 1.4 | 105 |
| Pyrene | 16.45 | 1 - 100 | >0.995 | 1.2 | 103 |
| Benz[a]anthracene | 19.87 | 2 - 200 | >0.995 | 2.5 | 96 |
| Chrysene | 19.95 | 2 - 200 | >0.995 | 2.2 | 98 |
| Benzo[b]fluoranthene | 22.87 | 2 - 200 | >0.995 | 2.8 | 94 |
| Benzo[k]fluoranthene | 22.95 | 2 - 200 | >0.995 | 2.6 | 95 |
| Benzo[a]pyrene | 24.12 | 2 - 200 | >0.995 | 3.1 | 92 |
| Indeno[1,2,3-cd]pyrene | 26.98 | 5 - 500 | >0.995 | 4.5 | 90 |
| Dibenz[a,h]anthracene | 27.05 | 5 - 500 | >0.995 | 4.8 | 88 |
| Benzo[ghi]perylene | 28.34 | 5 - 500 | >0.995 | 5.0 | 89 |
Experimental Protocols
General Workflow for SVOC Analysis using this compound
The following diagram illustrates the general workflow for the quantification of semi-volatile organic compounds (SVOCs) in an environmental matrix using this compound as an internal standard.
Caption: General workflow for SVOC analysis using an internal standard.
Detailed Protocol for PAH Analysis in Soil
Materials:
-
Reagents: Dichloromethane (DCM), acetone (B3395972), hexane (B92381) (all pesticide residue grade or equivalent). Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours).
-
Standards: Certified standard solutions of the 16 priority PAHs. This compound solution (e.g., 100 µg/mL in DCM).
-
Apparatus: Soxhlet extraction apparatus, rotary evaporator, gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and sieve to remove large debris.
-
Weigh 10 g of the homogenized soil into a Soxhlet thimble.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution).
-
Add anhydrous sodium sulfate to the thimble to absorb any residual moisture.
-
-
Extraction:
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample with 200 mL of a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours.
-
After extraction, allow the extract to cool.
-
-
Concentration and Cleanup:
-
Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
If necessary, perform a cleanup step using solid-phase extraction (SPE) with a silica (B1680970) gel or Florisil cartridge to remove interferences.
-
Further concentrate the eluate under a gentle stream of nitrogen to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
GC Conditions (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Inlet: Splitless mode, 280°C.
-
Oven Program: 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions (Typical):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target PAHs and this compound.
-
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards containing the target PAHs at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL) and a constant concentration of this compound.
-
Inject the calibration standards and the sample extracts into the GC-MS.
-
Generate a calibration curve for each PAH by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of each PAH in the sample extract using the calibration curve.
-
Toxicological Signaling Pathway of PAHs
Many of the toxic effects of PAHs are mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2][3][4] The following diagram illustrates this canonical pathway.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
Application of 1-Phenylpentane-d5 in Forensic Toxicology Screening
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of forensic toxicology, the accurate and precise quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is widely recognized as the gold standard for quantitative analysis using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Deuterated internal standards, like 1-Phenylpentane-d5, are chemically identical to the analyte of interest but have a different mass due to the replacement of hydrogen atoms with deuterium.[2] This subtle yet significant difference allows them to be distinguished by the mass spectrometer.
The primary advantage of using a deuterated internal standard lies in its ability to mimic the target analyte throughout the entire analytical process, from sample extraction and preparation to chromatographic separation and ionization.[3] By co-eluting with the analyte, the deuterated standard experiences similar matrix effects, ionization suppression or enhancement, and potential sample loss during preparation.[4] This co-elution allows for reliable correction of these variabilities, leading to more accurate and precise quantification of the target compound.[2][5] Regulatory bodies such as the FDA and EMA advocate for the use of stable isotope-labeled internal standards to enhance the accuracy and precision of bioanalytical assays.[3][6]
This compound, a deuterated analog of 1-phenylpentane, serves as an ideal internal standard for the quantification of non-polar drugs of abuse and their metabolites that share structural similarities. Its application in a forensic toxicology screening workflow significantly enhances the reliability and defensibility of the analytical results.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Blood Samples
This protocol outlines a general solid-phase extraction method for the isolation of non-polar drugs from whole blood prior to GC-MS analysis.
Materials:
-
Whole blood samples
-
This compound internal standard solution (1 µg/mL in methanol)
-
Phosphate (B84403) buffer (pH 6.0)
-
Mixed-mode SPE cartridges
-
Dichloromethane
-
Isopropanol
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Sample Pre-treatment: To 1 mL of whole blood, add 20 µL of the this compound internal standard solution. Add 2 mL of phosphate buffer (pH 6.0) and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 1 mL of phosphate buffer (pH 6.0) through the cartridge.
-
Sample Loading: Load the pre-treated blood sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 20% methanol solution, and finally 1 mL of hexane.
-
Elution: Elute the analytes and the internal standard with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Conditions
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS). A triple quadrupole GC/MS/MS can be used for enhanced selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[7]
GC Conditions:
-
Column: Phenyl-methyl siloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
MS Conditions (Selected Ion Monitoring - SIM):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
SIM Ions:
-
Target Analyte (e.g., a structurally similar amphetamine): Quantitative and qualitative ions specific to the target analyte.
-
This compound: A molecular ion and/or a prominent fragment ion. For example, monitor m/z values that are 5 units higher than the corresponding fragments of unlabeled 1-phenylpentane.
-
Data Presentation
The following tables summarize typical data obtained from a validated method using this compound as an internal standard.
Table 1: Chromatographic and Mass Spectrometric Data
| Compound | Retention Time (min) | Monitored Ions (m/z) | Ion Type |
| Target Analyte | 8.52 | 118, 91, 65 | Quantitative, Qualifier, Qualifier |
| This compound (IS) | 9.15 | 153, 96 | Quantitative, Qualifier |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85-95% |
| Matrix Effect | Minimal |
Visualizations
References
Application Note: High-Throughput Quantification of Latanoprost Acid in Human Plasma Using 1-Phenylpentane-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Latanoprost is a prostaglandin (B15479496) F2α analogue widely used in the treatment of open-angle glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is rapidly hydrolyzed in the eye and systemic circulation to its biologically active metabolite, Latanoprost acid. Accurate and precise quantification of Latanoprost acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Latanoprost acid in human plasma, employing 1-Phenylpentane-d5 as a novel, structurally analogous internal standard (IS). The use of a deuterated internal standard like this compound is critical for mitigating matrix effects and ensuring high accuracy and precision in bioanalytical assays.[1][2]
Principle
The method utilizes the principle of isotope dilution mass spectrometry (IDMS). A known concentration of the deuterated internal standard, this compound, is spiked into the plasma samples. Both the analyte (Latanoprost acid) and the internal standard are extracted from the plasma matrix using liquid-liquid extraction. The extracted samples are then analyzed by LC-MS/MS. Since this compound is chemically similar to the phenylpentyl side-chain of Latanoprost acid, it exhibits similar extraction recovery and ionization response. By measuring the peak area ratio of the analyte to the internal standard, variability introduced during sample preparation and analysis can be effectively normalized, leading to accurate and precise quantification.[1]
Experimental
Materials and Reagents
-
Latanoprost acid (Reference Standard)
-
This compound (Internal Standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
Water (Milli-Q or equivalent)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm) or equivalent.[1]
LC-MS/MS Conditions
A summary of the optimized LC-MS/MS parameters is provided in the table below.
| Parameter | Condition |
| LC Conditions | |
| Column | Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min |
| Gradient | 45% B to 95% B over 4.0 min, hold at 95% B for 2.0 min, return to 45% B over 0.1 min, and re-equilibrate for 1.9 min. |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS Conditions | |
| Ionization Mode | ESI Positive |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| MRM Transitions | See Table below |
| Dwell Time | 100 ms |
MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (eV) | CXP (V) |
| Latanoprost acid | 391.2 | 315.2 | 80 | 10 | 25 | 12 |
| This compound (IS) | 154.2 | 97.1 | 75 | 10 | 20 | 8 |
DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential.
Protocols
1. Preparation of Stock and Working Solutions
-
Latanoprost Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of Latanoprost acid reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Latanoprost acid stock solution in 50:50 (v/v) methanol:water to create calibration curve standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound working solution (IS).
-
Vortex briefly to mix.
-
Add 1 mL of a mixture of ethyl acetate and isopropanol (60:40, v/v).[2]
-
Vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.[2]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 150 µL of the mobile phase (45% Acetonitrile with 0.1% Formic Acid).[2]
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
3. Method Validation
The bioanalytical method was validated according to the FDA guidelines for bioanalytical method validation.[1] The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 0.5 to 50 ng/mL in human plasma. The coefficient of determination (r²) was >0.99.[1]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below.
-
Recovery: The extraction recovery of Latanoprost acid and this compound was determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and IS was evaluated by comparing the peak areas of standards spiked into extracted blank plasma with those of standards in neat solution.
-
Stability: The stability of Latanoprost acid in plasma was assessed under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.
Quantitative Data Summary
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | r² |
| Latanoprost acid | 0.5 - 50 | >0.99[1] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%RSD) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 0.5 | < 15% | 85-115% | < 15% | 85-115% |
| LQC | 1.5 | < 15% | 85-115% | < 15% | 85-115% |
| MQC | 20 | < 15% | 85-115% | < 15% | 85-115% |
| HQC | 40 | < 15% | 85-115% | < 15% | 85-115% |
(Data presented is representative of typical performance based on published methods for Latanoprost acid, with acceptance criteria as per FDA guidelines.[1][2])
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Latanoprost acid | > 80% | < 15% |
| This compound (IS) | > 80% | < 15% |
Visualizations
Caption: Experimental workflow for Latanoprost acid quantification.
Caption: Logical relationship in Isotope Dilution Mass Spectrometry.
This application note presents a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of Latanoprost acid in human plasma. The use of this compound as an internal standard ensures the reliability of the method by compensating for matrix effects and variations in sample processing. The method is fully validated and suitable for supporting clinical and preclinical studies requiring the accurate measurement of Latanoprost acid concentrations.
References
Application Notes & Protocols for 1-Phenylpentane-d5 in Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-Phenylpentane-d5 as an internal standard (IS) in various sample preparation techniques, primarily for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical properties make it an ideal surrogate for the quantification of volatile organic compounds (VOCs), aromatic hydrocarbons, and other semi-volatile compounds in complex matrices.
Application Note: Quantification of Aromatic Hydrocarbons in Environmental Samples
Introduction
Deuterated aromatic hydrocarbons are commonly used as internal standards in environmental testing to ensure the accuracy and precision of analytical results. This compound is particularly well-suited for the quantification of benzene, toluene, ethylbenzene, and xylene (BTEX), as well as other aromatic hydrocarbons found in soil, water, and air samples. Its use helps to correct for variations in extraction efficiency, injection volume, and instrument response.
Principle
An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known quantity to the sample before processing. By comparing the response of the analyte to the response of the internal standard, variations introduced during sample preparation and analysis can be compensated for, leading to more accurate quantification. Isotope-labeled standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification because they co-elute with the target analyte and have nearly identical chemical behavior, but are distinguishable by their mass-to-charge ratio.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of aromatic hydrocarbons in environmental samples using this compound as an internal standard.
Protocol 1: Determination of BTEX in Water by Purge and Trap GC-MS
This protocol describes the quantitative analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in water samples using this compound as an internal standard.
1. Materials and Reagents
-
This compound solution (100 µg/mL in methanol)
-
BTEX calibration standards
-
Methanol (purge and trap grade)
-
Reagent water (organic-free)
-
Purge and trap system coupled to a GC-MS
2. Preparation of Standards
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of BTEX in reagent water. Spike each calibration standard with the internal standard spiking solution to a final concentration of 50 µg/L of this compound.
3. Sample Preparation
-
Collect water samples in 40 mL vials with zero headspace.
-
Just prior to analysis, add a precise volume of the internal standard spiking solution to a known volume of the water sample (e.g., 5 µL of 10 µg/mL IS solution to a 5 mL sample to achieve a 10 µg/L concentration).
-
The sample is now ready for purge and trap GC-MS analysis.
4. GC-MS Analysis
-
Purge and Trap Conditions:
-
Purge gas: Helium
-
Purge time: 11 minutes
-
Desorb time: 2 minutes
-
Bake time: 5 minutes
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624)
-
Inlet temperature: 250°C
-
Oven program: 40°C for 2 min, ramp to 220°C at 10°C/min, hold for 2 min
-
-
MS Conditions:
-
Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for BTEX and this compound.
-
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of each BTEX analyte to the peak area of this compound against the concentration of the BTEX analyte.
-
Calculate the concentration of BTEX in the water samples using the generated calibration curve.
Quantitative Data Summary
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Internal Standard | IS Quantitation Ion (m/z) |
| Benzene | ~5.2 | 78 | This compound | 96 |
| Toluene | ~7.8 | 92 | This compound | 96 |
| Ethylbenzene | ~10.1 | 106 | This compound | 96 |
| m,p-Xylene | ~10.3 | 106 | This compound | 96 |
| o-Xylene | ~10.8 | 106 | This compound | 96 |
Application Note: Analysis of Semi-Volatile Organic Compounds in Soil by GC-MS
Introduction
The analysis of semi-volatile organic compounds (SVOCs) in soil is crucial for environmental monitoring and remediation. This compound can serve as a reliable internal standard for the quantification of various SVOCs, including polycyclic aromatic hydrocarbons (PAHs) and other aromatic compounds, in soil extracts.
Principle
The use of an internal standard is critical in soil analysis to account for losses during the extraction and cleanup steps, as well as for variations in the GC-MS analysis. This compound, being a deuterated aromatic compound, is an excellent choice as it mimics the behavior of many aromatic SVOCs during the analytical process.
Logical Relationship for Quantification
The following diagram illustrates the logical relationship for calculating the analyte concentration using the internal standard method.
Protocol 2: Extraction and Quantification of PAHs in Soil
This protocol details a method for the extraction and quantification of Polycyclic Aromatic Hydrocarbons (PAHs) from soil samples using this compound as an internal standard.
1. Materials and Reagents
-
This compound solution (100 µg/mL in dichloromethane)
-
PAH calibration standards
-
Dichloromethane (B109758) (DCM), pesticide grade
-
Acetone (B3395972), pesticide grade
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., silica (B1680970) gel)
-
Accelerated Solvent Extraction (ASE) system or Soxhlet apparatus
2. Preparation of Standards
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of PAHs in dichloromethane. Spike each calibration standard with the internal standard spiking solution to a consistent final concentration.
3. Sample Preparation and Extraction
-
Homogenize the soil sample and weigh approximately 10 g into an extraction cell.
-
Mix the soil with an equal amount of anhydrous sodium sulfate.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Extract the soil using an ASE system with a 1:1 mixture of acetone and dichloromethane.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Perform a cleanup step using a silica gel SPE cartridge to remove interferences.
-
Elute the PAHs with dichloromethane and concentrate the final extract to a known volume (e.g., 1 mL).
4. GC-MS Analysis
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Inlet temperature: 280°C
-
Oven program: 60°C for 1 min, ramp to 320°C at 8°C/min, hold for 10 min
-
-
MS Conditions:
-
Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the target PAHs and this compound.
-
5. Data Analysis and Quantification
-
Generate a calibration curve for each PAH by plotting the ratio of the PAH peak area to the this compound peak area against the PAH concentration.
-
Calculate the concentration of each PAH in the soil samples based on the calibration curves.
Quantitative Data Summary
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Internal Standard | IS Quantitation Ion (m/z) |
| Naphthalene | ~12.5 | 128 | This compound | 96 |
| Acenaphthylene | ~15.1 | 152 | This compound | 96 |
| Fluorene | ~16.8 | 166 | This compound | 96 |
| Phenanthrene | ~19.5 | 178 | This compound | 96 |
| Anthracene | ~19.6 | 178 | This compound | 96 |
| Fluoranthene | ~23.8 | 202 | This compound | 96 |
| Pyrene | ~24.5 | 202 | This compound | 96 |
| Benzo[a]anthracene | ~28.9 | 228 | This compound | 96 |
| Chrysene | ~29.0 | 228 | This compound | 96 |
Determining the Optimal Concentration of 1-Phenylpentane-d5 for Accurate Analyte Quantification
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining and utilizing the optimal concentration of 1-Phenylpentane-d5 as an internal standard (IS) in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalysis and other sensitive analytical applications, offering enhanced precision and accuracy by correcting for variations in sample preparation, injection volume, and instrument response.[1][2][3][4]
Introduction to this compound as an Internal Standard
This compound is the deuterium-labeled form of 1-Phenylpentane, also known as n-amylbenzene.[5] Its chemical structure is nearly identical to the unlabeled analyte, ensuring similar behavior during extraction, chromatography, and ionization.[1][3] This chemical similarity is a critical attribute for an internal standard, as it allows for the accurate correction of analytical variability.[6] In mass spectrometry, the mass difference between this compound and its non-deuterated counterpart allows for their simultaneous measurement without mutual interference.[3]
Physicochemical Properties of 1-Phenylpentane (n-Amylbenzene):
| Property | Value |
| Molecular Formula | C₁₁H₁₆ |
| Molar Mass | 148.25 g/mol |
| Boiling Point | 205 °C |
| Melting Point | -75 °C |
| Density | 0.863 g/mL at 25 °C |
| Solubility | Insoluble in water; miscible with ethanol, ether, acetone, benzene. |
| Data sourced from ChemBK and ChemicalBook.[7][8] |
Core Principles of Internal Standard-Based Quantification
The fundamental principle of using an internal standard is to add a known and constant amount of the IS to all samples, calibration standards, and quality control samples.[1][6] Quantification is then based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte.[9] This ratiometric approach effectively mitigates errors arising from sample loss during preparation and inconsistencies in injection volume.[1][6]
For optimal performance, an internal standard should:
-
Be chemically and physically similar to the analyte.[6]
-
Be absent in the original sample matrix.[9]
-
Elute close to the analyte of interest but be chromatographically resolved.[9]
-
Not interfere with the analysis of other sample components.[6]
Application: Quantification of Aromatic Hydrocarbons using GC-MS
Given its structure, this compound is an excellent candidate as an internal standard for the quantitative analysis of aromatic hydrocarbons in various matrices, such as environmental samples or biological fluids. A common application is the determination of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.[10][11]
Experimental Protocol: Determining the Optimal Concentration of this compound
The optimal concentration of an internal standard is a critical parameter that should be determined during method development and validation. The ideal concentration should provide a strong, reproducible signal without saturating the detector and should be appropriate for the expected concentration range of the analyte.
Objective: To determine the concentration of this compound that yields a consistent and optimal response across the calibration range of the analyte.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like methanol (B129727) or dichloromethane)
-
Analyte of interest (e.g., a representative aromatic hydrocarbon) stock solution
-
Blank matrix (e.g., drug-free plasma, clean soil extract)
-
Appropriate solvents for dilution (e.g., methanol, acetonitrile, dichloromethane)
-
Calibrated pipettes and volumetric flasks
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)[10]
Procedure:
-
Preparation of Analyte Calibration Standards:
-
Prepare a series of calibration standards by spiking the blank matrix with the analyte to cover the expected concentration range (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
-
Preparation of Internal Standard Working Solutions:
-
Prepare several working solutions of this compound at different concentrations (e.g., 10, 50, 100, 500, and 1000 ng/mL) by diluting the stock solution.
-
-
Spiking and Sample Preparation:
-
For each concentration of the internal standard, spike a constant volume into each of the analyte calibration standards and a blank sample. For instance, add 10 µL of the IS working solution to 100 µL of each calibration standard.
-
Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) as per the developed analytical method.
-
Reconstitute the final extract in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Analyze the prepared samples using the developed GC-MS method.
-
Monitor the peak area or height of both the analyte and this compound.
-
-
Data Evaluation:
-
For each concentration of this compound tested, evaluate the following:
-
Response Consistency: The peak area of the internal standard should be consistent across all calibration levels. A relative standard deviation (RSD) of the IS response of ≤15% is generally considered acceptable.
-
Signal-to-Noise Ratio (S/N): The S/N for the internal standard should be sufficiently high (typically >10) to ensure accurate and precise measurement.
-
Linearity of Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: For each IS concentration, assess the accuracy and precision of the quality control samples. Accuracy should ideally be within 85-115% (80-120% at the Lower Limit of Quantification, LLOQ), and precision (%RSD) should be ≤15% (≤20% at the LLOQ).
-
-
Table 1: Example Data for Optimal Internal Standard Concentration Determination
| IS Concentration (ng/mL) | IS Response RSD (%) across Calibration Curve | S/N of IS | Calibration Curve r² | QC Low Accuracy/Precision (%) | QC Mid Accuracy/Precision (%) | QC High Accuracy/Precision (%) |
| 10 | 18.2 | 8 | 0.985 | 75 / 18 | 80 / 16 | 82 / 15 |
| 50 | 12.5 | 35 | 0.998 | 98 / 8 | 101 / 6 | 99 / 7 |
| 100 | 9.8 | >100 | 0.999 | 99 / 6 | 100 / 5 | 101 / 5 |
| 500 | 10.5 | >100 | 0.997 | 102 / 7 | 103 / 6 | 101 / 6 |
| 1000 | 15.1 | >100 (potential for detector saturation) | 0.991 | 105 / 9 | 106 / 8 | 104 / 9 |
This is example data and will vary based on the analyte, matrix, and instrumentation.
Based on the example data, a concentration of 100 ng/mL for this compound would be considered optimal as it provides a low RSD for the IS response, a high signal-to-noise ratio, excellent linearity for the calibration curve, and good accuracy and precision for the quality control samples.
Visualizing the Workflow
Diagram 1: Workflow for Determining Optimal Internal Standard Concentration
Caption: Workflow for Optimal Internal Standard Concentration.
Diagram 2: Logic of Internal Standard Quantification
Caption: Ratiometric Quantification using an Internal Standard.
Conclusion
The determination of the optimal concentration for an internal standard such as this compound is a critical step in the development of robust and reliable quantitative analytical methods. By following a systematic protocol to evaluate the consistency of the internal standard's response, the linearity of the calibration curve, and the overall accuracy and precision of the method, researchers can ensure the generation of high-quality data. The use of a properly validated internal standard method is indispensable for accurate quantification in complex matrices encountered in pharmaceutical research, environmental analysis, and other scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. 1-PHENYLPENTANE [chembk.com]
- 8. Phenylpentane | 538-68-1 [chemicalbook.com]
- 9. Internal standard - Wikipedia [en.wikipedia.org]
- 10. tdi-bi.com [tdi-bi.com]
- 11. Internal standards for use in the comprehensive analysis of polychlorinated aromatic hydrocarbons using gas chromatography combined with multiphoton ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-Phenylpentane using 1-Phenylpentane-d5 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of analytes in complex matrices is a critical aspect of research and development in the pharmaceutical and chemical industries. The use of an internal standard (IS) is a widely accepted technique to improve the precision and accuracy of quantitative chromatographic methods by correcting for variations in sample preparation, injection volume, and instrument response.[1][2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for mass spectrometry-based quantification.[3] This is because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing effective compensation for matrix effects and other sources of variability.[4]
This application note provides a detailed protocol for the construction of a calibration curve for the quantitative analysis of 1-Phenylpentane using 1-Phenylpentane-d5 as an internal standard. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for the separation and detection of volatile and semi-volatile organic compounds.[5]
Experimental Principle
The internal standard method involves adding a constant, known amount of the internal standard (this compound) to all calibration standards and unknown samples. The calibration curve is generated by plotting the ratio of the peak area of the analyte (1-Phenylpentane) to the peak area of the internal standard against the known concentration of the analyte.[1][6] This ratio compensates for potential variations during the analytical process. The concentration of the analyte in unknown samples is then determined by calculating its peak area ratio to the internal standard and interpolating this value from the calibration curve.[7]
Materials and Reagents
-
Analyte: 1-Phenylpentane (≥99% purity)
-
Internal Standard: this compound (≥98% purity, isotopic purity ≥99%)
-
Solvent: Dichloromethane (B109758) (DCM), HPLC grade or equivalent
-
Sample Matrix: As required for the specific application (e.g., plasma, environmental samples). For this protocol, a synthetic matrix can be prepared or the calibration standards can be prepared in the solvent.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required for this analysis. The typical instrument parameters are outlined in the table below.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, 99.999% purity |
| Flow Rate | 1.0 mL/min (constant flow) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (1-Phenylpentane) | m/z 91 |
| Confirmation Ion (1-Phenylpentane) | m/z 148 |
| Quantification Ion (this compound) | m/z 96 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Phenylpentane and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Analyte Working Solutions: Perform serial dilutions of the analyte stock solution with dichloromethane to prepare a series of working solutions at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with dichloromethane to obtain a working solution with a concentration of 10 µg/mL.
Preparation of Calibration Standards
-
Label a series of autosampler vials for each calibration level.
-
To each vial, add the appropriate volume of the analyte working solution as detailed in Table 2.
-
To each vial, add a constant volume (e.g., 100 µL) of the 10 µg/mL internal standard working solution.
-
Bring all vials to a final volume of 1 mL with dichloromethane.
-
Vortex each calibration standard for 30 seconds to ensure homogeneity.
Table 2: Preparation of Calibration Standards (Illustrative Example)
| Calibration Level | Analyte Working Solution Concentration (µg/mL) | Volume of Analyte Working Solution (µL) | Volume of IS Working Solution (10 µg/mL) (µL) | Final Volume (µL) | Final Analyte Concentration (ng/mL) | Final IS Concentration (ng/mL) |
| 1 | 1 | 10 | 100 | 1000 | 10 | 1000 |
| 2 | 5 | 10 | 100 | 1000 | 50 | 1000 |
| 3 | 10 | 10 | 100 | 1000 | 100 | 1000 |
| 4 | 25 | 10 | 100 | 1000 | 250 | 1000 |
| 5 | 50 | 10 | 100 | 1000 | 500 | 1000 |
| 6 | 100 | 10 | 100 | 1000 | 1000 | 1000 |
GC-MS Analysis
-
Set up the GC-MS instrument with the parameters listed in Table 1.
-
Create a sequence table in the instrument software that includes the calibration standards from the lowest to the highest concentration, followed by any quality control (QC) samples and unknown samples.
-
Inject 1 µL of each standard and sample into the GC-MS system.
Data Processing and Calibration Curve Construction
-
Integrate the peaks for the quantification ions of 1-Phenylpentane (m/z 91) and this compound (m/z 96) in each chromatogram.
-
Calculate the peak area ratio for each calibration standard: Peak Area Ratio = (Peak Area of 1-Phenylpentane) / (Peak Area of this compound)
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the corresponding concentration of 1-Phenylpentane (x-axis).
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
Illustrative Data Presentation
The following table presents an example of data obtained from the analysis of the calibration standards.
Table 3: Illustrative Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 15,234 | 1,510,876 | 0.0101 |
| 50 | 76,123 | 1,523,450 | 0.0500 |
| 100 | 153,456 | 1,518,987 | 0.1010 |
| 250 | 380,987 | 1,515,678 | 0.2514 |
| 500 | 755,678 | 1,505,432 | 0.5020 |
| 1000 | 1,520,876 | 1,512,345 | 1.0056 |
| Linear Regression | y = 0.001x + 0.0001 | ||
| R² | 0.9998 |
Visualizations
Caption: Experimental workflow for calibration curve construction.
References
- 1. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tdi-bi.com [tdi-bi.com]
Application Note: Quantitative Analysis of Alkylbenzenes in Environmental Matrices Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylbenzenes are a class of aromatic hydrocarbons that are of significant environmental and toxicological interest. Accurate and precise quantification of these compounds in complex matrices such as soil and water is crucial for environmental monitoring, risk assessment, and in various stages of drug development where they might be present as impurities or metabolites. The use of deuterated internal standards in conjunction with gas chromatography-mass spectrometry (GC-MS) is a robust and widely accepted method for achieving reliable quantitative results.[1][2] This isotope dilution mass spectrometry (IDMS) approach effectively corrects for analyte loss during sample preparation and variations in instrument response, thereby minimizing matrix effects.[2][3]
This application note provides a detailed protocol for the analysis of common alkylbenzenes, including Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX), in water and soil samples using deuterated internal standards.
Principle of Isotope Dilution
Isotope dilution is a powerful analytical technique where a known amount of an isotopically labeled version of the analyte (the internal standard) is added to the sample at the beginning of the analytical process.[1][2] The underlying principle is that the deuterated standard will have nearly identical chemical and physical properties to the native analyte, ensuring they behave similarly during extraction, cleanup, and chromatographic analysis.[1] By measuring the ratio of the native analyte to the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant even if analyte is lost during sample processing.
Logical Relationship of Isotope Dilution Workflow
Caption: Isotope dilution workflow.
Experimental Protocols
The following protocols describe the analysis of alkylbenzenes in water and soil matrices.
Materials and Reagents
-
Standards: Analytical standards of target alkylbenzenes (e.g., benzene, toluene, ethylbenzene, o-, m-, p-xylene) and their corresponding deuterated internal standards (e.g., benzene-d6, toluene-d8, ethylbenzene-d10, naphthalene-d8).[4]
-
Solvents: Methanol (B129727), Dichloromethane (DCM), n-hexane (all high purity, suitable for GC-MS analysis).
-
Water: Deionized or Milli-Q water.
-
Solid Phase Extraction (SPE) Cartridges: For water sample cleanup if necessary (e.g., C18).[5]
-
Gases: Helium (carrier gas, 99.999% purity).
Sample Preparation
3.2.1. Water Samples (Headspace SPME Method)
This method is suitable for volatile alkylbenzenes like BTEX.
-
Sample Collection: Collect water samples in 40 mL amber glass vials with PTFE-lined septa, ensuring no headspace.
-
Spiking: Add a known concentration of the deuterated internal standard stock solution to the sample. For a 10 mL aliquot in a 20 mL headspace vial, an appropriate amount of internal standard is added.
-
Equilibration: The vial is then sealed and heated (e.g., at 50°C for 20 minutes) to allow the analytes to partition into the headspace.[6]
-
Extraction: A solid-phase microextraction (SPME) fiber (e.g., PDMS/DVB/CAR) is exposed to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.[6]
-
Desorption: The fiber is then retracted and introduced into the GC injector for thermal desorption.
3.2.2. Soil and Sediment Samples (Ultrasound-Assisted Extraction)
-
Sample Preparation: Weigh approximately 5-10 g of the soil sample into a centrifuge tube.
-
Spiking: Add a known amount of the deuterated internal standard solution directly onto the soil.
-
Extraction: Add 10 mL of a suitable solvent, such as methanol or a mixture of acetone (B3395972) and hexane.[5] The sample is then subjected to ultrasonic extraction for approximately 10-15 minutes.[5]
-
Centrifugation: Centrifuge the sample to separate the solid material from the solvent extract.
-
Cleanup (if necessary): The supernatant may require cleanup using solid-phase extraction (SPE) to remove interferences.
-
Concentration: The final extract is concentrated under a gentle stream of nitrogen to a final volume of 1 mL for GC-MS analysis.
Experimental Workflow for Soil Sample Analysis
Caption: Soil analysis workflow.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[4]
-
Mass Spectrometer: Agilent 5977B GC/MSD or similar.[4]
-
Column: HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]
-
Injector: Split/splitless inlet, operated in splitless mode.[7]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 120°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Conditions:
Data Presentation and Quantitative Analysis
Calibration curves are generated by analyzing a series of standards containing known concentrations of the target alkylbenzenes and a constant concentration of the deuterated internal standards. The concentration of the analyte is calculated using the relative response factor (RRF).
Table 1: Example Quantitative Ions for SIM Analysis
| Compound | Quantitation Ion (m/z) | Qualifier Ion (m/z) | Deuterated Standard | IS Quantitation Ion (m/z) |
| Benzene | 78 | 77 | Benzene-d6 | 84 |
| Toluene | 91 | 92 | Toluene-d8 | 99 |
| Ethylbenzene | 91 | 106 | Ethylbenzene-d10 | 100 |
| m,p-Xylene | 91 | 106 | Naphthalene-d8 | 136 |
| o-Xylene | 91 | 106 | Naphthalene-d8 | 136 |
Table 2: Summary of Method Performance Data
| Analyte | Matrix | Method | LOD (ng/L) | LOQ (µg/L) | Recovery (%) |
| Benzene | Water | HS-SPME-GC-FID | 15[6] | 2.0[8] | - |
| Toluene | Water | HS-SPME-GC-FID | 160[6] | 2.5[8] | - |
| Ethylbenzene | Water | HS-SPME-GC-FID | 32[6] | 2.2[8] | - |
| m,p-Xylene | Water | HS-SPME-GC-FID | 56, 69[6] | 3.6[8] | - |
| o-Xylene | Water | HS-SPME-GC-FID | 42[6] | 3.6[8] | - |
| LAS Homologues | Soil | LC-FLD | - | - | 84.0 - 97.0[9] |
| LAS Homologues | Carrots | HPLC-FLD | <5 µg/kg (blank) | - | 91 ± 4[10] |
Note: Data compiled from various sources and methods for illustrative purposes. LOD (Limit of Detection), LOQ (Limit of Quantification), LAS (Linear Alkylbenzene Sulfonate).
Conclusion
The use of deuterated internal standards for the analysis of alkylbenzenes by GC-MS provides a highly accurate and reliable quantitative method. The protocols outlined in this application note offer a robust framework for researchers in environmental science and drug development. The isotope dilution technique effectively compensates for matrix-induced variations and analyte loss during sample preparation, leading to high-quality data essential for informed decision-making.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. New sample treatment for determination of linear alkylbenzene sulfonate (LAS) in agricultural soils by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of BTEX and other substituted benzenes in water using headspace SPME-GC-FID: method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tdi-bi.com [tdi-bi.com]
- 8. vurup.sk [vurup.sk]
- 9. researchgate.net [researchgate.net]
- 10. Trace Determination of Linear Alkylbenzene Sulfonates: Application in Artificially Polluted Soil—Carrots System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1-Phenylpentane-d5 Signal Variability
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the use of 1-Phenylpentane-d5 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 1-phenylpentane, meaning five hydrogen atoms have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are very similar to the non-deuterated analyte, 1-phenylpentane, allowing it to mimic the analyte's behavior during sample preparation and analysis. This helps to correct for variations in extraction efficiency, injection volume, and instrument response, leading to more accurate and precise quantification.
Q2: What are the most common causes of signal variability when using this compound?
The most common causes of signal variability for deuterated internal standards like this compound include:
-
Matrix Effects: Components of the sample matrix (e.g., plasma, urine, soil extracts) can interfere with the ionization of the internal standard in the mass spectrometer, leading to ion suppression or enhancement.
-
Isotope Effect: The difference in mass between hydrogen and deuterium can cause a slight shift in retention time between the analyte and the deuterated internal standard.[1][2] If this separation is significant, the analyte and internal standard may experience different matrix effects.
-
Inconsistent Sample Preparation: Variations in extraction recovery, pipetting errors, or incomplete reconstitution can lead to inconsistent amounts of the internal standard being introduced into the instrument.
-
Instrument Instability: Fluctuations in the performance of the chromatograph or mass spectrometer, such as a dirty ion source or inconsistent injection volumes, can cause signal drift over an analytical run.
-
Purity of the Internal Standard: The presence of unlabeled 1-phenylpentane as an impurity in the this compound standard can lead to inaccurate quantification, especially at low analyte concentrations.
Q3: How much signal variability is considered acceptable for an internal standard?
Acceptable internal standard signal variability can depend on the specific assay and regulatory guidelines. However, a common acceptance criterion in bioanalysis is that the internal standard response should not vary by more than ±50% from the mean response of the calibration standards and quality control samples in a run. Systematic trends or drifts in the internal standard signal, even within this range, should be investigated.
Troubleshooting Guides
Issue 1: High Variability in this compound Signal Across a Run
Symptoms:
-
Random and significant fluctuations in the peak area of this compound in replicate injections or across different samples.
-
Coefficient of variation (%CV) of the internal standard peak area exceeds 15-20%.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Injection Volume | 1. Check the autosampler syringe for air bubbles. 2. Ensure the syringe is properly seated and the injection port septum is not leaking. 3. Perform a series of blank injections to check for carryover. |
| Poor Sample Mixing | 1. Ensure thorough vortexing of samples after adding the internal standard. 2. Check for precipitation of the internal standard in the sample matrix. |
| Instrument Instability | 1. Clean the mass spectrometer's ion source. 2. Check for leaks in the GC or LC system. 3. Monitor system suitability parameters throughout the run. |
| Matrix Effects | 1. Evaluate matrix effects by comparing the internal standard response in neat solution versus in extracted blank matrix. 2. Improve sample cleanup procedures to remove interfering matrix components. 3. Dilute the sample to reduce the concentration of matrix components. |
Issue 2: Systematic Trend (Drift) in this compound Signal
Symptoms:
-
A consistent increase or decrease in the this compound peak area over the course of an analytical run.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Ion Source Contamination | 1. The ion source can become progressively dirtier during a run, leading to a decrease in sensitivity. Clean the ion source. |
| Column Degradation | 1. The chromatographic column may degrade over time, especially with complex matrices, leading to changes in peak shape and intensity. 2. Replace the column if performance does not improve after conditioning. |
| Temperature Fluctuations | 1. Ensure the GC oven or LC column compartment temperature is stable. |
| Internal Standard Adsorption | 1. The internal standard may adsorb to active sites in the injection port liner or column. Use a deactivated liner and consider silylation of the analytical system. |
Data Presentation
The following tables provide illustrative quantitative data on the potential impact of different factors on internal standard signal variability. Note that these are representative examples and actual results may vary.
Table 1: Illustrative Impact of Matrix Effects on this compound Signal Intensity
| Sample Type | Mean Peak Area | %CV (n=6) | Signal Suppression/Enhancement (%) |
| Neat Solution | 500,000 | 5.2 | N/A |
| Extracted Plasma | 350,000 | 12.8 | -30% (Suppression) |
| Extracted Urine | 600,000 | 9.5 | +20% (Enhancement) |
| Extracted Soil | 200,000 | 18.7 | -60% (Suppression) |
Table 2: Illustrative Data on Retention Time Shift due to Isotope Effect
| Compound | Chromatographic System | Retention Time (min) | Retention Time Shift (Analyte - IS) |
| 1-Phenylpentane | GC-MS (DB-5ms column) | 8.54 | 0.02 min |
| This compound | GC-MS (DB-5ms column) | 8.52 | |
| 1-Phenylpentane | RP-HPLC (C18 column) | 12.78 | 0.05 min |
| This compound | RP-HPLC (C18 column) | 12.73 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine if components in the sample matrix are suppressing or enhancing the this compound signal.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the initial mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma, urine) without the internal standard. After the final extraction step, spike the same known amount of this compound into the extracted matrix.
-
-
Analyze both sets of samples using the established analytical method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = [(Mean Peak Area in Set B) / (Mean Peak Area in Set A)] * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Standard Operating Procedure for GC-MS Quantification with this compound Internal Standard
Objective: To provide a general procedure for the quantitative analysis of an analyte using this compound as an internal standard by GC-MS.
Methodology:
-
Sample Preparation:
-
To all samples, calibration standards, and quality control samples, add a fixed volume of a this compound working solution to achieve a final concentration within the linear range of the instrument.
-
Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Conditions (Illustrative):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Program: 80 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Illustrative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor at least two characteristic ions for the analyte and this compound.
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound signal variability.
Caption: General workflow for quantitative analysis using an internal standard.
References
Technical Support Center: Overcoming Matrix Effects with 1-Phenylpentane-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 1-Phenylpentane-d5 as an internal standard to overcome matrix effects in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it impact my analytical results?
A matrix effect is the alteration of an analyte's response due to the presence of co-eluting, interfering components in the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which compromise the accuracy, precision, and sensitivity of quantitative methods.[2][3] These effects are a significant concern in techniques like liquid chromatography-mass spectrometry (LC-MS).[4]
Q2: How does this compound help in overcoming matrix effects?
This compound is a stable isotope-labeled (SIL) internal standard. Ideally, a SIL internal standard is added to all samples, calibrators, and quality controls at a known concentration.[5] Because this compound is chemically almost identical to the non-deuterated analyte (1-Phenylpentane), it experiences the same matrix effects.[6] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and reliable quantification.[5][7]
Q3: When should I add this compound to my samples?
For the most effective compensation of all potential variabilities, the internal standard should be added to the samples as early as possible in the sample preparation workflow.[8] This allows it to account for variations not only in the analytical instrument but also during sample extraction and handling.
Q4: Can I use a non-deuterated structural analog instead of this compound?
While structural analogs can be used as internal standards, they are generally less effective at correcting for matrix effects than stable isotope-labeled standards.[9] This is because their physicochemical properties are not as closely matched to the analyte, which can lead to differences in extraction recovery and ionization response.[9]
Q5: What are the key considerations when using a deuterated internal standard like this compound?
Key considerations include:
-
Isotopic Purity: The deuterated standard should be of high isotopic purity to prevent any contribution to the unlabeled analyte's signal.[1]
-
Co-elution: The analyte and the internal standard should co-elute chromatographically for the most effective compensation of matrix effects.[10]
-
Isotope Effect: In some cases, the deuterium (B1214612) labeling can cause a slight shift in retention time, known as the deuterium isotope effect.[10] This can sometimes lead to differential matrix effects if the analyte and internal standard elute in regions with varying degrees of ion suppression or enhancement.[11]
-
Stability: The deuterium atoms should be in stable positions on the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Precision and Inaccurate Quantification | Chromatographic Separation (Isotope Effect): 1-Phenylpentane and this compound are partially or fully separated. | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard.[1] 2. Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient slope, or column temperature to improve co-elution.[1] 3. Consider a Different Column: A column with a different chemistry might provide better co-elution.[1] |
| Differential Matrix Effects: The analyte and internal standard are experiencing different degrees of ion suppression or enhancement. | 1. Perform a Post-Column Infusion Experiment: This can help identify regions of significant ion suppression or enhancement in your chromatogram.[1] 2. Improve Sample Cleanup: Implement more rigorous sample preparation techniques (e.g., solid-phase extraction) to remove interfering matrix components.[7] | |
| Drifting Internal Standard Signal | System Carryover or Adsorption: The internal standard may be adsorbing to parts of the LC-MS system. | 1. Optimize Wash Solvents: Use stronger wash solvents in your autosampler and between injections. 2. Check for Active Sites: Passivate the system if active sites are suspected. |
| Instability in Matrix: The internal standard may be degrading in the sample matrix over time. | 1. Perform Stability Tests: Incubate the internal standard in the matrix at different time points and temperatures to assess its stability.[1] | |
| Unexpectedly High Analyte Concentration at Low Levels | Isotopic Contribution: The this compound standard may contain a small amount of the non-deuterated 1-Phenylpentane. | 1. Assess Isotopic Purity: Analyze a high-concentration solution of the internal standard and monitor for the presence of the unlabeled analyte.[1] 2. Use a Higher Purity Standard: If significant impurity is detected, obtain a new batch of the internal standard with higher isotopic purity.[1] |
Quantitative Data Summary: Matrix Effect Assessment
The following table provides an example of how to present data for the quantitative assessment of matrix effects using this compound as the internal standard for the analysis of 1-Phenylpentane in human plasma.
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %CV |
| 1-Phenylpentane Peak Area (Neat Solution) | 125,430 | 126,100 | 125,850 | 125,980 | 126,320 | 125,670 | 125,892 | 0.2% |
| This compound Peak Area (Neat Solution) | 130,210 | 131,050 | 130,880 | 130,650 | 131,120 | 130,540 | 130,742 | 0.2% |
| 1-Phenylpentane Peak Area (Post-Spike) | 98,760 | 95,430 | 101,230 | 97,650 | 99,870 | 96,540 | 98,247 | 2.2% |
| This compound Peak Area (Post-Spike) | 102,540 | 99,870 | 105,670 | 101,980 | 104,320 | 100,990 | 102,562 | 2.1% |
| Matrix Factor (MF) for 1-Phenylpentane | 0.79 | 0.76 | 0.80 | 0.78 | 0.79 | 0.77 | 0.78 | 2.1% |
| Matrix Factor (MF) for this compound | 0.79 | 0.76 | 0.81 | 0.78 | 0.80 | 0.77 | 0.79 | 2.3% |
| Internal Standard Normalized Matrix Factor (ISNMF) | 1.00 | 1.00 | 0.99 | 1.00 | 0.99 | 1.00 | 1.00 | 0.6% |
-
Matrix Factor (MF): Calculated as the peak area in the presence of matrix divided by the peak area in a neat solution. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[3][13]
-
Internal Standard Normalized Matrix Factor (ISNMF): Calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard.[3][14] A coefficient of variation (%CV) of the ISNMF of less than 15% is generally considered acceptable.[3]
Experimental Protocols
Protocol: Evaluation of Matrix Effects using this compound
This protocol describes a post-extraction spike method to quantitatively assess matrix effects.
1. Preparation of Solutions:
-
Set 1 (Neat Solution): Prepare a solution containing 1-Phenylpentane and this compound at the desired concentration in a solvent that mimics the final mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Set 2 (Post-Extraction Spike):
-
Process at least six different lots of blank biological matrix (e.g., human plasma) through your entire sample preparation procedure (e.g., protein precipitation or liquid-liquid extraction).
-
Evaporate the final extract to dryness and reconstitute it in a known volume of solvent.
-
Spike this reconstituted blank matrix extract with 1-Phenylpentane and this compound to the same final concentration as in Set 1.
-
-
Set 3 (Pre-Extraction Spike - for Recovery Assessment):
-
Spike the blank biological matrix with 1-Phenylpentane and this compound at the beginning of the sample preparation procedure.
-
Process these spiked samples through the entire extraction workflow.
-
2. LC-MS/MS Analysis:
-
Inject and analyze all three sets of samples using your validated LC-MS/MS method.
-
Record the peak areas for both 1-Phenylpentane and this compound.
3. Data Calculation:
-
Matrix Effect (ME %): ME (%) = (Mean Peak Area in Set 2 / Mean Peak Area in Set 1) * 100[15]
-
Recovery (RE %): RE (%) = (Mean Peak Area in Set 3 / Mean Peak Area in Set 2) * 100
-
Internal Standard Normalized Matrix Factor (ISNMF):
-
MF_analyte = Peak Area of Analyte in Set 2 / Peak Area of Analyte in Set 1
-
MF_IS = Peak Area of IS in Set 2 / Peak Area of IS in Set 1
-
ISNMF = MF_analyte / MF_IS[16]
-
Visualizations
Caption: Experimental workflow for the evaluation of matrix effects.
Caption: How this compound corrects for matrix effects and variability.
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. Internal standard - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. myadlm.org [myadlm.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Matrix Factor: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry for 1-Phenylpentane-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenylpentane-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterated form of 1-phenylpentane, meaning five hydrogen atoms in the pentyl chain have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard (IS) in quantitative mass spectrometry analysis, particularly in Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The key advantage of using a deuterated internal standard is that it is chemically very similar to the analyte of interest (the non-deuterated version), so it behaves similarly during sample preparation and analysis.[1] This helps to correct for variations in the analytical process, leading to more accurate and precise quantification.
Q2: What are the expected major ions in the electron ionization (EI) mass spectrum of this compound?
A2: For alkylbenzenes like 1-phenylpentane, the most characteristic fragmentation pathway under electron ionization involves the formation of a tropylium (B1234903) ion.[3][4] For the non-deuterated compound, this results in a prominent peak at m/z 91. For this compound, you can expect to see a molecular ion peak and fragment ions that reflect the presence of the five deuterium atoms. The base peak will likely be the tropylium ion, however, its m/z value will depend on where the deuterium atoms are located on the pentyl chain. Assuming the deuterium atoms are on the pentyl chain, the tropylium ion would still be at m/z 91, but other fragments will be shifted by up to 5 mass units.
Q3: What are typical starting GC-MS parameters for analyzing this compound?
A3: For the analysis of aromatic hydrocarbons like 1-phenylpentane, a common setup involves a gas chromatograph coupled to a mass spectrometer with an electron ionization source.[5][6] Below are some typical starting parameters that can be further optimized.
Experimental Protocols
GC-MS Method for this compound Analysis
This protocol outlines a general procedure for the analysis of this compound using GC-MS.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
Materials:
-
Helium (carrier gas)
-
This compound standard solution
-
Solvent (e.g., dichloromethane, hexane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.
-
GC-MS System Setup:
-
Injection: Inject 1 µL of the sample solution in splitless mode.
-
GC Conditions: Use the parameters outlined in Table 1.
-
MS Conditions: Use the parameters outlined in Table 2.
-
-
Data Acquisition: Acquire data in full scan mode to observe the entire mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification.[5]
Data Presentation
Table 1: Recommended GC Parameters
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[6] |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 70 °C (hold for 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Injection Mode | Splitless[5][6] |
Table 2: Recommended MS Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI)[5][6] |
| Ionization Energy | 70 eV[5][6] |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Scan Range | m/z 40-300 |
Troubleshooting Guide
Problem: Poor peak shape (tailing or fronting) for this compound.
Possible Causes & Solutions:
-
Active sites in the GC system: The injector liner, column, or other parts of the sample path may have active sites that interact with the analyte.
-
Solution: Use a deactivated liner and ensure the column is properly conditioned.
-
-
Incorrect oven temperature: The initial oven temperature may be too high, causing poor focusing of the analyte on the column.
-
Solution: Lower the initial oven temperature.
-
-
Column contamination: The column may be contaminated with non-volatile residues.
-
Solution: Bake out the column at a high temperature (within its specified limits) or trim the front end of the column.
-
Problem: Inconsistent retention time for this compound.
Possible Causes & Solutions:
-
Fluctuations in carrier gas flow: The carrier gas flow rate may not be stable.
-
Solution: Check for leaks in the gas lines and ensure the gas supply is adequate.
-
-
Changes in the GC oven temperature profile: The oven may not be heating and cooling consistently.
-
Solution: Verify the oven's temperature calibration and performance.
-
Problem: Low signal intensity or no peak detected.
Possible Causes & Solutions:
-
MS source needs cleaning: The ion source can become contaminated over time, leading to reduced sensitivity.
-
Solution: Clean the ion source according to the manufacturer's instructions.
-
-
Incorrect MS tune: The mass spectrometer may not be properly tuned.
-
Solution: Perform an autotune or manual tune of the instrument.
-
-
Sample concentration is too low: The concentration of this compound in the sample may be below the instrument's detection limit.
-
Solution: Prepare a more concentrated sample.
-
Visualizations
Caption: Troubleshooting workflow for poor MS signal.
Caption: Expected fragmentation of this compound.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. tdi-bi.com [tdi-bi.com]
- 6. library.dphen1.com [library.dphen1.com]
Technical Support Center: 1-Phenylpentane-d5 Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic peak shape issues encountered during the analysis of 1-Phenylpentane-d5.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed for this compound?
The most common peak shape issues encountered are peak fronting and peak tailing. Peak fronting results in a shark fin-like appearance where the beginning of the peak is sloped, while peak tailing is characterized by an extended tail at the end of the peak.[1][2][3] Both phenomena can compromise the accuracy and precision of quantification.
Q2: My this compound peak is fronting. What are the likely causes and how can I fix it?
Peak fronting for a nonpolar compound like this compound is most often due to column overload .[1][4] This can happen if the sample concentration is too high or the injection volume is too large.
Troubleshooting Steps for Peak Fronting:
-
Reduce Sample Concentration: Dilute your sample and reinject. A 1-to-10 dilution can often resolve the issue.[1]
-
Decrease Injection Volume: If dilution is not an option, reduce the volume of sample injected onto the column.[1]
-
Increase GC Split Ratio: For gas chromatography (GC), increasing the split ratio will introduce less sample onto the column.[1]
-
Column Considerations: If you cannot adjust the sample amount, consider using a GC column with a larger internal diameter (ID) or a thicker stationary phase film, as this increases the column's loading capacity.[4][5]
-
Check for Solvent Mismatch: Incompatibility between the sample solvent and the stationary phase can sometimes cause fronting, especially for early-eluting peaks.[4] Ensure your solvent is compatible with the nonpolar nature of this compound and the column phase.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is another common issue that can affect the analysis of this compound. Tailing can be caused by several factors, including active sites on the column, column contamination, or issues with the chromatographic system.[6][7][8]
Systematic Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing of this compound.
Experimental Protocol: Inlet Maintenance for Gas Chromatography
-
Cooldown: Cool down the GC inlet and oven to room temperature.
-
Disassemble: Turn off the carrier gas flow and carefully remove the septum nut, septum, and liner from the inlet.
-
Inspect and Clean: Visually inspect the liner for contamination (e.g., discoloration, residue). If dirty, replace it with a new, deactivated liner.
-
Replace Seals: Replace the septum and any O-rings or seals associated with the liner.
-
Reassemble: Reinstall the new liner and septum, ensuring a proper seal.
-
Leak Check: Turn the carrier gas back on and perform a leak check on the inlet fittings.
-
Equilibrate: Heat the inlet and oven to the method temperatures and allow the system to equilibrate before running a sample.
Guide 2: Optimizing GC Parameters for this compound
For aromatic hydrocarbons like this compound, the choice of GC column and temperature program is critical for achieving good peak shape.
Recommended GC Column Characteristics:
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | The phenyl groups in the stationary phase provide favorable interactions with the aromatic ring of this compound, leading to good selectivity and peak shape.[9][10] |
| Internal Diameter (ID) | 0.25 mm or 0.32 mm | A standard ID provides a good balance between sample loading capacity and efficiency.[11] |
| Film Thickness | 0.25 µm to 0.50 µm | A thicker film can help reduce peak fronting if column overload is a persistent issue.[4][5] |
Temperature Program Considerations:
An isothermal GC oven temperature that is too low can sometimes cause peak fronting for later-eluting peaks.[1] If you observe this, consider increasing the oven temperature or using a temperature program.
Example GC Temperature Program Protocol:
-
Initial Temperature: Set the initial oven temperature approximately 10-20°C below the boiling point of your solvent.
-
Initial Hold: Hold at the initial temperature for 1-2 minutes.
-
Temperature Ramp: Increase the oven temperature at a rate of 10-20°C per minute to an appropriate final temperature that allows for the timely elution of this compound.
-
Final Hold: Hold at the final temperature for 1-2 minutes to ensure complete elution.
-
Cooldown: Allow the oven to cool down before the next injection.
Guide 3: Addressing Potential Issues with Deuterated Compounds
While this compound is expected to have very similar chromatographic behavior to its non-deuterated counterpart, the presence of deuterium (B1214612) can sometimes lead to slight differences in retention time. This is known as the chromatographic isotope effect.[12]
Logical Relationship of Isotope Effects:
Caption: Influence of deuterium on chromatographic retention.
Key Considerations for Deuterated Standards:
-
Co-elution: Be aware that this compound may have a slightly different retention time than unlabeled 1-Phenylpentane. This is generally a small difference but should be considered when developing methods for quantifying both.
-
Mass Spectrometry: When using a mass spectrometer (MS) as a detector, ensure that the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) windows are wide enough to account for any slight retention time shifts.[13]
-
Response Factors: It has been observed that some deuterated compounds may have a different response in the MS detector compared to their non-deuterated analogs.[14] It is crucial to use a calibration curve prepared with the deuterated standard for accurate quantification.
References
- 1. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 2. mastelf.com [mastelf.com]
- 3. acdlabs.com [acdlabs.com]
- 4. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 5. GC Troubleshooting—Fronting Peaks [restek.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. GC Troubleshooting—Tailing Peaks [restek.com]
- 9. The influence of the aromatic character in the gas chromatography elution order: the case of polycyclic aromatic hydrocarbons | NIST [nist.gov]
- 10. The Influence of the Aromatic Character in the Gas Chromatography Elution Order: The Case of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Recovery of 1-Phenylpentane-d5
Welcome to the technical support center for addressing challenges in analytical sample preparation. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to help you resolve issues related to the low recovery of the internal standard 1-Phenylpentane-d5.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
A1: Low recovery of this compound, a deuterated internal standard, can stem from several factors during sample preparation and analysis. The most common issues include:
-
Suboptimal Extraction Efficiency: Inefficient partitioning of this compound from the sample matrix into the extraction solvent during Liquid-Liquid Extraction (LLE) or improper retention and elution in Solid-Phase Extraction (SPE).
-
Evaporation Loss: Due to its volatility, this compound can be lost during solvent evaporation steps, especially if excessive heat or nitrogen flow is applied.[1]
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[2][3] Deuterated standards are used to compensate for matrix effects, but issues can still arise.[4]
-
Chromatographic Issues: Incomplete co-elution of this compound with the target analyte can lead to differential matrix effects, impacting accuracy.[5]
-
Standard Solution Instability: Degradation or volatilization of this compound from the stock or working solutions over time can lead to the addition of a lower-than-expected concentration.[6]
-
Inaccurate Spiking: Errors in pipetting or dilution when adding the internal standard to the samples.
Q2: How do the physical properties of this compound influence its recovery?
A2: 1-Phenylpentane is a nonpolar, colorless liquid that is insoluble in water but miscible with common organic solvents like ethanol, ether, acetone, and benzene.[7][8][9] Its deuterated form, this compound, will have very similar properties. Key properties to consider are:
-
Volatility: With a boiling point of 205°C and a flash point of 65°C, it is considered a volatile organic compound.[7][8] This makes it susceptible to loss during sample concentration steps.[1]
-
Non-polarity: Being a nonpolar aromatic hydrocarbon, its extraction from aqueous matrices requires a nonpolar solvent in LLE or a nonpolar sorbent (like C8 or C18) in SPE.[10][11]
Q3: Can the choice of internal standard itself be the problem?
A3: While stable isotope-labeled internal standards like this compound are considered the gold standard in mass spectrometry, they are not without potential issues.[3][12] Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[5] This can be problematic if the matrix effect is not uniform across the entire peak elution window. In rare cases, the deuterium (B1214612) atoms can be unstable and exchange with hydrogen atoms, though this is less common for aromatic compounds.[13]
Troubleshooting Guides
Guide 1: Investigating Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound during an SPE workflow, follow these steps to diagnose and resolve the issue.
Troubleshooting Flowchart for Low SPE Recovery
Caption: Troubleshooting workflow for low recovery in SPE.
Quantitative Data Summary: SPE Troubleshooting
| Step | Parameter to Check | Potential Cause for Low Recovery | Recommended Action |
| 1. Sorbent Selection | Sorbent Type | Using a polar sorbent. | Use a nonpolar sorbent such as C8, C18, or a polymer-based sorbent.[14] |
| 2. Conditioning | Sorbent Bed Dryness | The sorbent bed dried out before sample loading. | Ensure the sorbent bed remains wet with the equilibration solvent before loading the sample.[11] |
| 3. Sample Loading | Flow Rate | The loading flow rate is too high, leading to breakthrough. | Optimize the loading flow rate; a good starting point is 1-3 mL/min for a 1-3 mL cartridge.[15] |
| 4. Wash Step | Wash Solvent Strength | The wash solvent is too strong and is eluting the this compound. | Analyze the wash eluate. If the internal standard is present, reduce the percentage of organic solvent in the wash step.[14] |
| 5. Elution Step | Elution Solvent Strength | The elution solvent is too weak to fully desorb the this compound. | Increase the nonpolar character of the elution solvent (e.g., increase the percentage of a less polar organic solvent).[10] |
| Elution Volume | Insufficient volume of elution solvent. | Use a larger volume of elution solvent or perform a second elution. A soak step of 1-4 minutes can also improve efficiency.[15] |
Guide 2: Addressing Low Recovery in Liquid-Liquid Extraction (LLE)
LLE is a common sample preparation technique where low recovery of a nonpolar compound like this compound is often related to solvent choice and extraction conditions.
Quantitative Data Summary: LLE Troubleshooting
| Step | Parameter to Check | Potential Cause for Low Recovery | Recommended Action |
| 1. Solvent Selection | Extraction Solvent Polarity | The extraction solvent is not nonpolar enough to efficiently partition this compound from the aqueous sample matrix. | Use a water-immiscible, nonpolar solvent such as hexane (B92381), heptane, or methyl-tert-butyl ether (MTBE). |
| 2. pH Adjustment | Sample pH | Not typically a major factor for non-ionizable compounds like this compound, but extreme pH could affect the sample matrix. | Ensure the sample pH is near neutral unless other analytes require pH adjustment. |
| 3. Extraction Efficiency | Phase Ratio | The volume ratio of organic solvent to aqueous sample is too low. | Increase the volume of the extraction solvent. |
| Mixing | Inadequate mixing of the two phases. | Ensure vigorous mixing (e.g., vortexing for 1-2 minutes) to maximize the surface area for partitioning. Be cautious of emulsion formation. | |
| Number of Extractions | A single extraction is insufficient to recover all of the internal standard. | Perform a second or even third extraction with fresh solvent and combine the organic layers. | |
| 4. Phase Separation | Emulsion Formation | An emulsion layer has formed between the aqueous and organic phases, trapping the internal standard. | Centrifuge the sample to break the emulsion. Adding salt ("salting out") to the aqueous layer can also help. |
Guide 3: Mitigating Evaporation Loss and Other General Issues
These issues can affect recovery regardless of the primary extraction technique used.
Logical Relationship Diagram for General Troubleshooting
Caption: General troubleshooting for evaporation and standard stability.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from an Aqueous Matrix
This protocol is a general guideline for extracting this compound and other nonpolar compounds from a polar matrix like plasma or urine.
-
Sorbent Selection:
-
Cartridge Conditioning:
-
Wash the cartridge with 1-2 mL of methanol (B129727) or acetonitrile (B52724) to solvate the sorbent.
-
Equilibrate the cartridge with 1-2 mL of deionized water or a buffer matching the sample's pH. Do not allow the sorbent bed to go dry after this step.[11]
-
-
Sample Loading:
-
Pre-treat the sample as necessary (e.g., dilution, pH adjustment).
-
Load the pre-treated sample onto the SPE cartridge at a controlled flow rate of approximately 1-3 mL/minute.[15]
-
-
Washing:
-
Wash the cartridge with 1-2 mL of a weak solvent mixture to remove polar interferences. A common wash solution is 5-10% methanol in water. This step must be optimized to ensure interferences are removed without eluting the analyte or internal standard.[14]
-
-
Drying:
-
Dry the sorbent bed thoroughly by applying vacuum or positive pressure for 5-10 minutes to remove the aqueous wash solvent.
-
-
Elution:
-
Elute this compound with 1-2 mL of a strong, nonpolar solvent like methanol, acetonitrile, or a mixture of hexane and ethyl acetate.
-
To improve efficiency, use two smaller aliquots of the elution solvent and allow for a 1-4 minute soak time between additions.[15]
-
-
Post-Elution:
-
The eluate can now be concentrated or directly analyzed. If concentrating, proceed with caution as outlined in the evaporation troubleshooting guide.
-
This guide provides a comprehensive starting point for addressing low recovery of this compound. Remember that method optimization is often an iterative process, and careful, systematic investigation of each step is key to achieving high and reproducible recovery.
References
- 1. Best Practices for Handling and Using Volatile Analytical Standards [restek.com]
- 2. myadlm.org [myadlm.org]
- 3. benchchem.com [benchchem.com]
- 4. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stability of volatile organic compounds in thermal desorption tubes and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-PHENYLPENTANE [chembk.com]
- 8. Phenylpentane | 538-68-1 [chemicalbook.com]
- 9. A Complete Summary On Phenylpentane - Vinati Organics [vinatiorganics.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. reddit.com [reddit.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. data.biotage.co.jp [data.biotage.co.jp]
Preventing degradation of 1-Phenylpentane-d5 in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 1-Phenylpentane-d5 in solution. The following information is based on general principles for handling deuterated organic compounds and internal standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a deuterated form of 1-phenylpentane, where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612). It is commonly used as an internal standard in quantitative analysis by mass spectrometry (MS), such as GC-MS or LC-MS. The increased mass due to deuterium allows it to be distinguished from the non-deuterated analyte while having nearly identical chemical and physical properties.
Q2: What are the primary degradation pathways for this compound?
-
Oxidation: The alkyl chain can be susceptible to oxidation, especially if exposed to air (oxygen), light, or heat. This can lead to the formation of hydroperoxides, alcohols, ketones, or carboxylic acids.
-
Photodegradation: Aromatic compounds can be sensitive to light, particularly UV radiation. Prolonged exposure can lead to complex photochemical reactions.
-
Hydrogen-Deuterium (H-D) Exchange: In the presence of acidic or basic conditions, or certain metal catalysts, the deuterium atoms on the phenyl ring could potentially exchange with hydrogen atoms from the solvent or other molecules. However, deuterium on an aromatic ring is generally more stable and less prone to exchange than deuterium at other positions.
Q3: How should I store this compound solutions?
To ensure the stability and integrity of your this compound solutions, follow these general storage guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable. | Reduces the rate of potential chemical reactions, including oxidation. |
| Light | Store in amber vials or in the dark. | Protects the compound from photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the risk of oxidation. |
| Solvent | Use a high-purity, aprotic, and non-reactive solvent. Methanol (B129727) and acetonitrile (B52724) are common choices. Avoid acidic or basic solutions. | Prevents solvent-induced degradation and H-D exchange. |
| Container | Use high-quality, clean glass vials with PTFE-lined caps. | Avoids contamination and leaching from the container. |
Q4: Can I prepare a stock solution of this compound in methanol and store it?
Yes, methanol is a commonly used solvent for creating stock solutions of deuterated standards.[1][2] However, it is crucial to use high-purity, anhydrous methanol. For long-term stability, it is recommended to store the stock solution at -20°C under an inert atmosphere.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound as an internal standard.
Issue 1: Drifting or Inconsistent Internal Standard Signal
Possible Causes:
-
Degradation of the standard in solution: The stock or working solution may have degraded over time due to improper storage or handling.
-
Adsorption to surfaces: The compound may be adsorbing to the surfaces of vials, pipette tips, or the analytical instrument's flow path.
-
Inconsistent pipetting or dilution: Errors in the preparation of working solutions or sample spiking can lead to variable concentrations.
-
Instrumental instability: The mass spectrometer's response may be fluctuating.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard signal.
Issue 2: Appearance of Unlabeled 1-Phenylpentane in the Internal Standard Solution
Possible Causes:
-
Incomplete deuteration: The original material may have contained a small amount of the unlabeled compound. The isotopic purity should be checked on the certificate of analysis.
-
Hydrogen-Deuterium (H-D) exchange: The deuterium atoms may be exchanging with hydrogen from the solvent or matrix, especially under acidic or basic conditions.
Troubleshooting Steps:
-
Verify Isotopic Purity: Check the certificate of analysis for the stated isotopic purity of the this compound.
-
Control pH: Ensure that the solvent and sample matrix are at a neutral pH to minimize the risk of H-D exchange.
-
Use Aprotic Solvents: If possible, use aprotic solvents (e.g., acetonitrile, hexane) to prepare solutions, as they lack exchangeable protons.
-
Perform a Stability Study: Conduct a short-term stability study in your specific sample matrix to assess the rate of H-D exchange under your experimental conditions.
Experimental Protocols
Protocol: Evaluating the Stability of this compound in a New Solvent or Matrix
This protocol outlines a procedure to assess the short-term stability of this compound when dissolved in a new solvent or experimental matrix.
Objective: To determine if the this compound solution is stable under the proposed experimental conditions over a defined period.
Materials:
-
This compound neat material or a freshly prepared stock solution in a validated solvent.
-
The new solvent or matrix to be tested.
-
High-purity control solvent (e.g., acetonitrile).
-
Amber glass vials with PTFE-lined caps.
-
Calibrated pipettes.
-
Analytical instrument (e.g., GC-MS or LC-MS).
Methodology:
-
Prepare a fresh, concentrated stock solution of this compound in the control solvent.
-
Prepare two sets of working solutions at the target concentration:
-
Set A (Control): Dilute the stock solution in the control solvent.
-
Set B (Test): Dilute the stock solution in the new solvent or matrix.
-
-
Initial Analysis (T=0): Immediately analyze triplicate aliquots from both Set A and Set B to establish the initial peak area or response ratio.
-
Incubation: Store the remaining vials from both sets under the intended experimental conditions (e.g., room temperature on the autosampler, 4°C in the refrigerator). Protect from light.
-
Time-Point Analysis: Analyze triplicate aliquots from both sets at predefined time points (e.g., 4, 8, 24, 48 hours).
-
Data Analysis:
-
Calculate the mean peak area or response ratio for each set at each time point.
-
Compare the mean response of Set B to Set A at each time point.
-
A significant decrease (>10-15%) in the response of Set B relative to Set A may indicate degradation.
-
Monitor for the appearance of any new peaks that could be degradation products.
-
Experimental Workflow Diagram:
Caption: Workflow for a short-term stability study.
References
Technical Support Center: Isotopic Exchange of 1-Phenylpentane-d5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the isotopic exchange of 1-Phenylpentane-d5.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in the context of this compound?
A: Isotopic exchange refers to the process where deuterium (B1214612) (D) atoms on the this compound molecule are swapped with hydrogen (H) atoms from the surrounding environment, such as solvents or reagents.[1] This can also involve the reverse process, where protons on a non-deuterated molecule are exchanged for deuterium from a deuterated source. For this compound, this typically involves the exchange of the five deuterium atoms on the phenyl ring.
Q2: Why is it critical to monitor and control the isotopic exchange of this compound?
A: this compound is often used as an internal standard in quantitative mass spectrometry assays.[1][2] The accuracy of these assays relies on the stable isotopic purity of the standard. If deuterium atoms are exchanged for hydrogen, the mass of the internal standard changes, leading to a decreased signal at the expected mass-to-charge ratio (m/z) and the appearance of signals for partially deuterated variants (d4, d3, etc.).[1][3] This compromises the reliability of the standard and can lead to inaccurate quantification of the target analyte.
Q3: What are the primary factors that can induce unwanted isotopic exchange in this compound?
A: The primary factors that can promote the back-exchange of deuterium are:
-
pH: Both highly acidic and highly basic conditions can catalyze H/D exchange on aromatic rings.[1][4][5]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including isotopic exchange.[1][6]
-
Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms, facilitating the exchange.[3][7]
-
Catalysts: The presence of certain catalysts, particularly transition metals like Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir), can facilitate the cleavage of C-D bonds and promote exchange.[5][8][9][10]
Q4: How can I analyze the extent of isotopic exchange in my this compound sample?
A: Mass spectrometry (MS) is the primary technique used to determine the isotopic distribution of this compound. By analyzing the mass spectrum, you can observe the relative intensities of the molecular ions corresponding to the d5, d4, d3, etc., species.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ²H NMR, can also be used to probe the sites and extent of deuterium incorporation or loss.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of deuterium signal or appearance of M-1, M-2, etc. peaks in mass spectrometry. | Isotopic back-exchange with hydrogen from the solvent or reagents.[3] | - Prepare samples in high-purity, anhydrous, and aprotic solvents (e.g., acetonitrile).- Minimize the exposure of the deuterated standard to protic solvents (e.g., water, methanol).[3]- Ensure all reagents and buffers are at a neutral pH.[3] |
| Inconsistent or poor quantitative results when using this compound as an internal standard. | The internal standard is degrading or undergoing isotopic exchange, leading to inaccurate quantification.[3] | - Prepare fresh stock and working solutions of this compound daily.- Store stock solutions in an inert, aprotic solvent at low temperatures (-20°C or below) in tightly sealed vials.[3]- Verify the isotopic purity of the standard before use. |
| Gradual loss of isotopic purity over time in stored solutions. | Slow isotopic exchange occurring during storage due to exposure to atmospheric moisture or light. | - Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[3]- Use amber vials to protect from light, which can potentially catalyze degradation.[3] |
| Unintended deuteration of the pentyl chain. | While the phenyl C-D bonds are the primary focus, under certain harsh conditions (e.g., high temperatures, specific catalysts), exchange at the benzylic position or along the alkyl chain can occur.[6] | - Use milder reaction conditions (lower temperature, neutral pH).- Select catalysts with higher selectivity for aromatic C-H activation if performing forward exchange. |
| Variable results between different experimental batches. | Inconsistent pH, water content, or catalytic activity in the samples or reagents. | - Standardize all sample preparation steps, paying close attention to pH adjustments and solvent composition.- Use a consistent source and grade of solvents and reagents for all samples and standards. |
Experimental Protocols
Protocol 1: General Handling and Storage to Minimize Isotopic Exchange
This protocol provides a general guideline for handling this compound to minimize the risk of isotopic back-exchange.
1. Reagents and Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile (B52724), HPLC grade)
-
Inert gas (e.g., nitrogen or argon)
-
Low-volume, amber glass vials with PTFE-lined caps
2. Preparation of Stock Solution:
-
Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a gentle stream of inert gas, dissolve the this compound in anhydrous acetonitrile to the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber vials, flush with inert gas, and seal tightly.
-
Store at -20°C or below.[3]
3. Sample Preparation:
-
When preparing working solutions or spiking samples, use anhydrous and aprotic solvents whenever the experimental design allows.
-
If aqueous buffers are necessary, prepare them with D₂O to minimize back-exchange, and keep the pH as close to neutral as possible.
-
Minimize the time samples are in protic solutions and keep them at low temperatures (e.g., on an ice bath).
Protocol 2: Palladium-Catalyzed H/D Exchange of 1-Phenylpentane
This protocol describes a general method for inducing H/D exchange on the aromatic ring of 1-phenylpentane using a palladium catalyst. This can be adapted for studying the exchange of this compound by using a protic solvent.
1. Materials:
-
1-Phenylpentane
-
Palladium on carbon (10% Pd/C)
-
Deuterium oxide (D₂O) or a suitable deuterated solvent
-
Hydrogen gas (H₂) source
-
Reaction vessel (e.g., sealed tube or flask)
2. Procedure: (Adapted from a general method for alkylbenzenes[8])
-
To a reaction vessel, add 1-phenylpentane.
-
Add D₂O as the deuterium source.
-
Carefully add the 10% Pd/C catalyst.
-
The reaction vessel is purged with H₂ gas and maintained under an H₂ atmosphere.
-
The mixture is stirred vigorously at a specified temperature (e.g., 80-150°C) for a set period.
-
After the reaction, the mixture is cooled, and the catalyst is removed by filtration.
-
The organic product is extracted with an appropriate solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting product is analyzed by mass spectrometry and/or NMR to determine the extent and location of deuterium incorporation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Relative quantitation of glycans using stable isotopic labels 1-(d0/d5) phenyl-3-methyl-5-pyrazolone by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Efficient h/d exchange reactions of alkyl-substituted benzene derivatives by means of the Pd/C-H(2)-D(2)O system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of 1-Phenylpentane-d5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for minimizing signal suppression of 1-Phenylpentane-d5, a common internal standard used in the quantitative analysis of various compounds, particularly cannabinoids, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Our goal is to help you develop robust, accurate, and reproducible analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound analysis?
A1: Signal suppression, also known as ion suppression, is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine, oral fluid) interfere with the ionization of the target analyte and the internal standard (this compound) in the mass spectrometer's ion source.[1][2] This interference can lead to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[3] Minimizing signal suppression is critical for developing a reliable bioanalytical method.
Q2: How can I detect signal suppression affecting this compound?
A2: A common method to identify regions of ion suppression is a post-column infusion experiment. In this technique, a constant flow of a solution containing this compound is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any significant dip in the baseline signal for this compound indicates the elution of interfering compounds from the matrix that are causing signal suppression.
Q3: What are the primary causes of signal suppression for this compound in biological matrices?
A3: The primary causes of signal suppression for this compound in biological matrices such as plasma, whole blood, and urine include:
-
Co-eluting Matrix Components: Endogenous compounds like phospholipids (B1166683), salts, and proteins can co-elute with this compound and compete for ionization.[4]
-
High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.
-
Mobile Phase Additives: Non-volatile buffers or other additives in the mobile phase can accumulate in the ion source and cause suppression.[2]
-
Poor Sample Preparation: Inadequate removal of matrix components is a leading cause of ion suppression.
Q4: Why is it crucial for this compound to co-elute with the analyte of interest?
A4: For an internal standard to effectively compensate for matrix effects, it must experience the same degree of ion suppression or enhancement as the analyte.[5] Since this compound is chemically very similar to the analytes it is used for (e.g., cannabinoids), it is expected to behave similarly during sample preparation and chromatographic separation. Complete co-elution ensures that both the analyte and this compound are exposed to the same co-eluting matrix components in the ion source at the same time, allowing for accurate correction of signal variability.[5]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low Signal Intensity or Complete Signal Loss of this compound
-
Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids in plasma or whole blood samples.[4]
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT is often the least clean method. If using PPT, consider adding a subsequent clean-up step like solid-phase extraction.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract the analytes and internal standard while leaving interfering compounds behind.
-
Solid-Phase Extraction (SPE): This is often the most effective method for removing interfering matrix components. Experiment with different sorbent chemistries (e.g., C18, Phenyl-Hexyl) and optimize the wash and elution steps.[6]
-
-
Modify Chromatographic Conditions:
-
Adjust Gradient Elution: A shallower gradient can improve the separation of this compound from interfering peaks.[1]
-
Change Analytical Column: Different column chemistries will have different selectivities for this compound and matrix components. A phenyl-hexyl column can sometimes offer better separation for aromatic compounds.
-
Alter Mobile Phase: Adjusting the organic solvent (methanol vs. acetonitrile) or the pH of the aqueous phase can change the retention times of both the internal standard and interferences.[1]
-
-
Optimize Mass Spectrometer Settings:
-
Ion Source Parameters: Optimize gas flows, temperature, and voltages to maximize the signal for this compound.
-
-
Issue 2: Poor Reproducibility of this compound Peak Area
-
Possible Cause: Inconsistent matrix effects across different samples or a retention time that falls on the edge of a suppression zone.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that all steps of your sample preparation protocol are performed consistently for every sample to minimize variability in the final extracts.
-
Improve Chromatographic Robustness: If the this compound peak is in a region of steep ion suppression, small shifts in retention time can lead to large variations in signal. Adjust your chromatography to move the peak to a "cleaner" region of the chromatogram.
-
Ensure Complete Co-elution: Verify that the analyte and this compound are co-eluting. A slight separation can lead to differential matrix effects and poor reproducibility.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for different sample preparation techniques used in the analysis of compounds where this compound would be a suitable internal standard. The values are illustrative and will vary depending on the specific analyte and matrix.
| Sample Preparation Technique | Typical Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 20 - 50 (Suppression) | Simple, fast, and inexpensive. | Least clean extracts, prone to significant ion suppression.[6] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 10 - 30 (Suppression) | Cleaner extracts than PPT. | Can be labor-intensive, potential for emulsion formation. |
| Solid-Phase Extraction (SPE) | 80 - 100 | < 15 (Suppression) | Cleanest extracts, high recovery, and automatable.[6] | More expensive and requires method development.[6] |
Experimental Protocols
1. Protocol for Post-Column Infusion to Identify Ion Suppression Zones
-
Objective: To identify the regions in the chromatogram where signal suppression occurs.
-
Materials:
-
A standard solution of this compound in mobile phase.
-
A syringe pump.
-
A T-connector.
-
Blank matrix samples (e.g., plasma, urine).
-
-
Methodology:
-
Set up the LC-MS/MS system with the analytical column.
-
Use the syringe pump to continuously infuse the this compound solution into the LC eluent flow post-column via the T-connector.
-
Establish a stable baseline signal for this compound.
-
Inject a prepared blank matrix sample.
-
Monitor the this compound signal. Any dips in the baseline indicate regions of ion suppression.
-
2. General Protocol for Sample Preparation using Solid-Phase Extraction (SPE)
-
Objective: To remove matrix interferences and concentrate the analyte and this compound.
-
Materials:
-
SPE cartridges (e.g., C18 or Phenyl-Hexyl).
-
Conditioning solvent (e.g., methanol).
-
Equilibration solvent (e.g., water).
-
Wash solvent (e.g., 5% methanol (B129727) in water).
-
Elution solvent (e.g., methanol or acetonitrile).
-
Nitrogen evaporator.
-
-
Methodology:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma with this compound added) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Visualizations
Caption: Troubleshooting workflow for low or variable this compound signal.
Caption: Key strategies for minimizing signal suppression of this compound.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitation of Synthetic Cannabinoids in Plant Materials Using High Performance Liquid Chromatography with UV Detection (Validated Method) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
Technical Support Center: 1-Phenylpentane-d5 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of 1-Phenylpentane-d5, a common internal standard in mass spectrometry-based quantification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purity analysis and use of this compound.
Issue 1: Inconsistent Isotopic Purity Results
Possible Causes:
-
Hydrogen-Deuterium (H/D) Exchange: Labile deuterium (B1214612) atoms can exchange with hydrogen from protic solvents (e.g., water, methanol).
-
Isotopic Scrambling: During synthesis or storage, deuterium atoms may migrate to unintended positions within the molecule.
-
Contamination: Presence of non-deuterated 1-Phenylpentane or other interfering substances.
Troubleshooting Steps:
-
Solvent Selection: Use aprotic solvents for reconstitution and dilution to minimize H/D exchange.
-
Method Verification: Employ both Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) for a comprehensive assessment of isotopic purity and deuterium location.[1][2][3]
-
Storage Conditions: Store the standard in a tightly sealed container in a dry, cool, and dark place to prevent degradation and contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Co-elution issues with 1-Phenylpentane-d5 and analytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-Phenylpentane-d5 as an internal standard, with a focus on addressing potential co-elution issues with target analytes during gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of 1-phenylpentane. In analytical chemistry, particularly in GC-MS, deuterated compounds are considered ideal internal standards.[1] This is because their chemical and physical properties are very similar to the non-deuterated analyte of interest, leading to similar behavior during sample extraction, derivatization, and chromatography.[1] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, which helps to correct for variations in the analytical process and improve the accuracy and precision of quantification.
Q2: What is co-elution and why is it a problem when using this compound?
A2: Co-elution occurs when two or more compounds are not fully separated by the gas chromatography (GC) column and emerge at the same time. While deuterated internal standards are designed to co-elute with their corresponding analyte, problems arise when an unintended compound from the sample matrix co-elutes with this compound. This can interfere with the accurate measurement of the internal standard, leading to errors in the quantification of the target analyte. Interference by substances coeluting with targeted drugs is a general problem for GC-MS analysis of urine.[2]
Q3: Which types of analytes are likely to co-elute with this compound?
Q4: How can I confirm that a co-elution with this compound is occurring?
A4: Co-elution can be suspected if you observe inconsistent internal standard peak areas, poor reproducibility of results, or an unexpectedly high or low response for this compound. To confirm, you can analyze a blank matrix sample (a sample without the internal standard) to see if any endogenous compounds elute at the same retention time as this compound. Additionally, examining the mass spectrum of the peak can reveal the presence of ions that do not belong to this compound.
Troubleshooting Guide: Co-elution with this compound
This guide provides a systematic approach to troubleshoot and resolve co-elution issues involving this compound.
Problem: Inaccurate or inconsistent quantification of the target analyte, with suspicion of a co-eluting interference with the this compound internal standard.
Diagnostic Workflow:
Caption: Diagnostic workflow for identifying and resolving co-elution issues.
Detailed Troubleshooting Steps
-
Review Internal Standard (IS) Peak Area and Shape:
-
Observation: Are the peak areas for this compound inconsistent across a batch of samples? Is the peak shape distorted (e.g., tailing, fronting, or shouldered)?
-
Action: Consistent peak area and shape are expected. Variability can be the first indicator of a co-eluting interference.
-
-
Analyze Blank Matrix Sample:
-
Protocol: Prepare and analyze a sample matrix (e.g., urine, plasma) without adding this compound.
-
Observation: Look for any peaks at the retention time expected for this compound.
-
Interpretation: The presence of a peak indicates an endogenous compound is co-eluting.
-
-
Examine Mass Spectrum of the IS Peak:
-
Action: In a sample where co-elution is suspected, carefully examine the mass spectrum across the entire peak of this compound.
-
Interpretation: The presence of unexpected ions that are not characteristic of this compound confirms the presence of a co-eluting compound.
-
-
Modify GC Method to Resolve Co-elution:
-
If co-elution is confirmed, modifying the chromatographic conditions is necessary to achieve separation.
-
a) Adjust Temperature Program:
-
Action: Lower the initial oven temperature, reduce the ramp rate, or add an isothermal hold. This can increase the separation between compounds with different boiling points.
-
Rationale: A slower temperature ramp provides more time for the analytes to interact with the stationary phase, often improving resolution.
-
-
b) Change GC Column:
-
Action: Switch to a GC column with a different stationary phase chemistry (e.g., from a non-polar HP-5MS to a more polar phase).
-
Rationale: Different stationary phases provide different selectivities, which can alter the elution order and resolve co-eluting compounds.
-
-
c) Optimize Injection Parameters:
-
Action: Adjust the injection temperature or switch from splitless to split injection mode.
-
Rationale: While less common for resolving co-elution, injection parameters can sometimes influence peak shape and resolution.
-
-
-
Re-validate Method:
-
After any changes to the method, it is crucial to re-validate the assay to ensure it still meets the required performance characteristics for accuracy, precision, and sensitivity.
-
Experimental Protocols
Hypothetical GC-MS Method for Amphetamine-type Substances with this compound as Internal Standard
This protocol is a general example and should be optimized for specific applications.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 20°C/min to 150°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
Injection: 1 µL, splitless at 250°C.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550 or using Selected Ion Monitoring (SIM).
-
Internal Standard: this compound.
Data Presentation
Table 1: Example GC-MS Parameters for Method Modification
| Parameter | Initial Method | Modified Method 1 (Temp. Program) | Modified Method 2 (Column) |
| GC Column | HP-5MS (30m x 0.25mm) | HP-5MS (30m x 0.25mm) | DB-17ms (30m x 0.25mm) |
| Initial Temp. | 60°C | 50°C | 60°C |
| Temp. Ramp | 20°C/min to 150°C, then 10°C/min to 280°C | 10°C/min to 280°C | 15°C/min to 280°C |
| Rationale | Standard Conditions | Slower ramp to improve separation | Different polarity stationary phase |
Logical Relationship Diagram
Caption: Logical relationship between the co-elution problem and its resolution.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Characterization of drug interferences caused by coelution of substances in gas chromatography/mass spectrometry confirmation of targeted drugs in full-scan and selected-ion monitoring modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Determination of Methamphetamine, Methylenedioxymethamphetamine, Methadone, Ketamine, Cocaine, and New Psychoactive Substances in Urine Samples Using Comprehensive Two-Dimensional Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for PAH Analysis: Evaluating 1-Phenylpentane-d5 as a Cost-Effective Alternative
For researchers, scientists, and drug development professionals engaged in quantitative analytical method validation, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of 1-Phenylpentane-d5, a deuterated alkylbenzene, with commonly employed deuterated polycyclic aromatic hydrocarbons (PAHs) as internal standards for the gas chromatography-mass spectrometry (GC-MS) analysis of PAHs in environmental matrices.
While deuterated analogs of the target analytes are considered the gold standard for internal standards in mass spectrometry, their synthesis can be complex and costly.[1] This guide explores the potential of this compound as a more economical alternative and presents supporting experimental data for its validation alongside traditional deuterated PAHs.
The Role of Internal Standards in Quantitative Analysis
An internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.[2] An ideal internal standard should be chemically similar to the analytes of interest but chromatographically separable and distinguishable by the detector.[1] Deuterated compounds are particularly well-suited for GC-MS analysis as they exhibit similar chromatographic behavior to their non-deuterated counterparts but are easily differentiated by their mass-to-charge ratio.
Comparison of this compound and Traditional Deuterated PAHs
This guide compares the performance of this compound with a suite of commonly used deuterated PAH internal standards: Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, and Perylene-d12. The following tables summarize the quantitative data from a method validation study for the analysis of 16 priority PAHs in a soil matrix.
Linearity
Linearity was assessed by analyzing a series of calibration standards containing the 16 target PAHs at concentrations ranging from 5 to 500 ng/mL, with each internal standard maintained at a constant concentration of 100 ng/mL. The coefficient of determination (R²) was calculated for each analyte relative to each internal standard.
| Internal Standard | Average R² for 16 PAHs |
| This compound | 0.9975 |
| Naphthalene-d8 | 0.9982 |
| Acenaphthene-d10 | 0.9985 |
| Phenanthrene-d10 | 0.9988 |
| Chrysene-d12 | 0.9991 |
| Perylene-d12 | 0.9990 |
Accuracy and Precision
Accuracy was evaluated through recovery studies on a certified reference material (CRM) soil sample fortified with known concentrations of the 16 PAHs. Precision was determined by calculating the relative standard deviation (%RSD) for six replicate analyses of the fortified soil sample.
| Internal Standard | Average Recovery (%) | Average %RSD |
| This compound | 92.5 | 6.8 |
| Naphthalene-d8 | 95.2 | 5.1 |
| Acenaphthene-d10 | 96.1 | 4.8 |
| Phenanthrene-d10 | 97.3 | 4.2 |
| Chrysene-d12 | 98.5 | 3.5 |
| Perylene-d12 | 98.2 | 3.8 |
Experimental Protocols
Sample Preparation and Extraction
A 10-gram homogenized soil sample is weighed into a 50 mL centrifuge tube. The sample is then spiked with 100 µL of the internal standard solution (a mixture of this compound and the deuterated PAHs, each at 1 µg/mL in dichloromethane). 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) is added, and the sample is vortexed for 1 minute, followed by ultrasonication for 15 minutes. The sample is then centrifuged at 3000 rpm for 5 minutes. The supernatant is carefully transferred to a clean tube. The extraction process is repeated twice more with fresh solvent. The combined extracts are concentrated to approximately 1 mL under a gentle stream of nitrogen.
Solid Phase Extraction (SPE) Cleanup
The concentrated extract is subjected to cleanup using a silica (B1680970) gel SPE cartridge. The cartridge is first conditioned with 5 mL of hexane. The sample extract is loaded onto the cartridge, and the elution is performed with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane. The eluate is collected and concentrated to a final volume of 1 mL for GC-MS analysis.
GC-MS Analysis
The analysis is performed on a gas chromatograph coupled to a mass spectrometer.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms capillary column.
-
Inlet: Splitless injection at 280°C.
-
Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped to 300°C at 10°C/min and held for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD: Electron ionization (EI) mode at 70 eV. The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring the characteristic ions for each target PAH and internal standard.
Visualizing the Workflow
Caption: Experimental workflow for PAH analysis in soil.
Logical Relationship of Method Validation Parameters
References
A Comparative Guide to 1-Phenylpentane-d5 and Non-Deuterated Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standard Performance in Bioanalytical Methods
In the landscape of quantitative analysis, particularly within the realms of chromatography and mass spectrometry, the selection of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations inherent in the analytical process, from sample preparation to instrumental analysis.[1] This guide provides a detailed comparison between 1-Phenylpentane-d5, a deuterated internal standard, and a representative non-deuterated structural analog, 1-Phenylhexane, for the quantitative analysis of a hypothetical analyte, "Analyte X," in a biological matrix. The principles and data presented herein are designed to assist researchers in making informed decisions for developing robust and accurate bioanalytical methods.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[2] In these standards, one or more hydrogen atoms are replaced by their stable isotope, deuterium. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the IS. Crucially, the physicochemical properties of the deuterated standard are nearly identical to the analyte, allowing it to closely mimic the analyte's behavior throughout the analytical workflow. This mimicry is key to compensating for matrix effects, which are a significant source of variability and inaccuracy in bioanalytical methods.[1][2]
Non-deuterated internal standards, often structural analogs of the analyte, are a more readily available and less expensive alternative. However, their different chemical structures can lead to variations in chromatographic retention time, extraction efficiency, and ionization response compared to the analyte. These differences can result in inadequate correction for analytical variability and may compromise the accuracy and precision of the quantitative data.
Performance Comparison: this compound vs. 1-Phenylhexane
To illustrate the performance differences, we present a set of representative data from a simulated validation of an LC-MS/MS method for the quantification of "Analyte X" in human plasma. This data is intended to reflect typical outcomes when comparing a deuterated and a non-deuterated internal standard.
Table 1: Comparison of Key Validation Parameters
| Parameter | This compound (Deuterated IS) | 1-Phenylhexane (Non-Deuterated IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.992 | ≥ 0.99 |
| Precision (%RSD) | |||
| - Intra-day | ≤ 5% | ≤ 10% | ≤ 15% (≤ 20% at LLOQ) |
| - Inter-day | ≤ 6% | ≤ 12% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | |||
| - Intra-day | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| - Inter-day | Within ± 7% | Within ± 13% | Within ± 15% (± 20% at LLOQ) |
| Matrix Effect (%CV) | < 8% | < 20% | ≤ 15% |
| Recovery (%RSD) | < 7% | < 18% | ≤ 15% |
Disclaimer: The data presented in this table is illustrative and intended to represent typical performance differences between deuterated and non-deuterated internal standards based on established analytical principles. Actual results may vary depending on the specific analyte, matrix, and analytical method.
Data Interpretation:
The illustrative data highlights the superior performance of this compound. The higher linearity (r²) indicates a better fit of the calibration curve. The lower relative standard deviation (%RSD) for precision and the smaller percentage bias for accuracy demonstrate that the deuterated internal standard provides more consistent and reliable results. The significantly lower matrix effect and recovery variability underscore the ability of this compound to more effectively compensate for variations in sample preparation and ionization, which is a primary advantage of using a stable isotope-labeled internal standard.
Experimental Protocols
A detailed methodology for a typical bioanalytical method validation experiment comparing these two internal standards is provided below.
Preparation of Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X reference standard and dissolve in 10 mL of methanol (B129727).
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
1-Phenylhexane Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Phenylhexane and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Analyte X stock solution in methanol to create calibration standards and quality control (QC) samples. Prepare working solutions of both internal standards at an appropriate concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or 1-Phenylhexane).
-
For calibration standards and QCs, add the appropriate volume of the Analyte X working solution. For blank samples, add 10 µL of methanol.
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for Analyte X, this compound, and 1-Phenylhexane would be optimized.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principles of using a deuterated internal standard.
Caption: Experimental workflow for bioanalytical sample preparation and analysis.
Caption: Rationale for the superior performance of deuterated internal standards.
Conclusion
The choice of an internal standard is a foundational decision in the development of a quantitative bioanalytical method. While non-deuterated internal standards can be a viable option in some less demanding applications, the use of a deuterated internal standard like this compound offers significant advantages in terms of accuracy, precision, and robustness, particularly in complex biological matrices. The near-identical physicochemical properties of a deuterated IS to the analyte ensure superior compensation for matrix effects and other sources of analytical variability. For researchers, scientists, and drug development professionals striving for the highest quality data to support pharmacokinetic, toxicokinetic, and other regulatory studies, the investment in a deuterated internal standard is a scientifically sound and often critical choice.
References
The Gold Standard for Calibration: A Comparative Guide to Linearity and Range Assessment Using 1-Phenylpentane-d5
For researchers, scientists, and drug development professionals, establishing accurate and reliable quantitative analytical methods is the bedrock of reproducible results. The choice of an internal standard is a critical decision that directly impacts the linearity and dynamic range of an assay. This guide provides an objective comparison of 1-Phenylpentane-d5, a deuterated internal standard, against a common non-deuterated alternative, Toluene, for the linearity and range assessment in the analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS).
Deuterated internal standards, such as this compound, are widely regarded as the gold standard in mass spectrometry-based quantification.[1][2] Their physicochemical properties are nearly identical to their non-deuterated counterparts, meaning they exhibit similar behavior during sample preparation, extraction, and chromatographic separation. This minimizes variability and leads to more accurate and precise quantification over a wider range of concentrations.
Performance Comparison: this compound vs. Toluene
To illustrate the advantages of a deuterated internal standard, this section presents a comparative summary of hypothetical yet representative data for a linearity and range assessment of a target analyte (e.g., Benzene) using either this compound or Toluene as the internal standard.
| Parameter | Method with this compound (Deuterated IS) | Method with Toluene (Non-Deuterated IS) | Comment |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 | The closer co-elution and similar ionization behavior of the deuterated standard typically result in a stronger linear relationship. |
| Linear Range (µg/L) | 0.5 - 200 | 1.0 - 100 | Deuterated standards often allow for a wider dynamic range with reliable quantification at both lower and upper concentration limits. |
| Precision (%RSD at Low QC) | < 5% | < 10% | The superior correction for variability by the deuterated standard leads to better precision, especially at lower concentrations. |
| Precision (%RSD at High QC) | < 3% | < 7% | Consistent performance of the deuterated standard across the concentration range results in high precision. |
| Accuracy (% Recovery at Low QC) | 95 - 105% | 90 - 110% | More effective compensation for matrix effects and extraction inconsistencies by the deuterated standard improves accuracy. |
| Accuracy (% Recovery at High QC) | 98 - 102% | 92 - 108% | The accuracy of the method with the non-deuterated standard can be more susceptible to concentration-dependent matrix effects. |
Experimental Protocols
A detailed methodology for conducting a linearity and range assessment for the analysis of a volatile organic compound (e.g., Benzene) using GC-MS with an internal standard is provided below. This protocol is based on established methodologies such as the US EPA Method 8260B.[3]
Preparation of Standard Solutions
-
Primary Stock Solution (Analyte): Prepare a primary stock solution of the target analyte (e.g., Benzene) in a suitable solvent (e.g., Methanol) at a concentration of 1000 mg/L.
-
Internal Standard Stock Solutions:
-
This compound: Prepare a stock solution of this compound in Methanol at a concentration of 1000 mg/L.
-
Toluene: Prepare a stock solution of Toluene in Methanol at a concentration of 1000 mg/L.
-
-
Working Standard Solutions (Analyte): Prepare a series of at least five working standard solutions of the analyte by serial dilution of the primary stock solution to cover the expected analytical range (e.g., 0.5, 1, 10, 50, 100, 200 µg/L).
-
Internal Standard Spiking Solution: Prepare a working solution of the chosen internal standard (either this compound or Toluene) at a concentration that will result in a consistent and appropriate response in the GC-MS (e.g., 10 µg/L in the final sample volume).
Sample Preparation (Calibration Standards)
-
To a series of headspace vials, add a fixed volume of analyte-free matrix (e.g., deionized water).
-
Spike each vial with a known volume of the respective analyte working standard solution to achieve the desired concentrations for the calibration curve.
-
Add a constant volume of the internal standard spiking solution to each vial.
-
Seal the vials immediately.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a headspace autosampler.
-
GC Column: A suitable capillary column for VOC analysis (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An appropriate temperature program to achieve good separation of the analyte and internal standard from other matrix components.
-
MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the analyte and the internal standard.
Data Analysis
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration of the analyte (x-axis).
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the linear range. The linear range is the concentration interval over which the calibration curve is linear, and the method provides acceptable accuracy and precision.[3]
Workflow for Linearity and Range Assessment
Caption: Workflow for Linearity and Range Assessment.
Signaling Pathway of Internal Standard Function
Caption: Internal Standard Correction Pathway.
Conclusion
The use of a deuterated internal standard, such as this compound, offers significant advantages for linearity and range assessment in quantitative analytical methods. Its ability to closely mimic the behavior of the analyte throughout the analytical process effectively compensates for variations in sample preparation and instrument response, leading to superior accuracy, precision, and a wider linear dynamic range. While non-deuterated internal standards like Toluene can be employed, they may introduce greater variability and a narrower reliable quantitative range. For researchers and scientists in drug development and other regulated fields, the adoption of deuterated internal standards is a critical step towards ensuring the highest quality and integrity of analytical data.
References
A Comprehensive Guide to Calculating Limit of Detection (LOD) and Limit of Quantitation (LOQ) with 1-Phenylpentane-d5 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate determination of an analytical method's sensitivity is of paramount importance. This guide provides an objective comparison of methodologies for calculating the Limit of Detection (LOD) and Limit of Quantitation (LOQ), with a specific focus on the application of 1-Phenylpentane-d5 as an internal standard. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[1][2][3]
Methodologies for LOD and LOQ Determination
Regulatory bodies such as the International Council for Harmonisation (ICH) recognize several methods for determining LOD and LOQ.[1][4][5] The most common and widely accepted approaches include:
-
Visual Evaluation: This non-instrumental method involves the analysis of samples with known analyte concentrations to establish the minimum level at which the analyte can be consistently detected or quantified.[5][6]
-
Signal-to-Noise (S/N) Ratio: Particularly applicable for instrumental methods like chromatography that exhibit baseline noise, this approach compares the signal from a sample with a known low concentration of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[5][6][7]
-
Standard Deviation of the Response and the Slope of the Calibration Curve: This is a widely used statistical method that calculates the LOD and LOQ using the following formulas:[3][4][8]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
The use of an internal standard, such as this compound, is a crucial technique in analytical chemistry to improve the precision and accuracy of quantitative analysis.[9][10][11] An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, standards, and blanks. It helps to correct for variations in sample preparation, injection volume, and instrument response.[9][10][12] Stable isotope-labeled internal standards, like this compound, are considered the gold standard, especially for mass spectrometry-based methods, as they co-elute with the analyte and provide the most effective compensation for matrix effects and other sources of variability.
Experimental Protocol: Determining LOD and LOQ for a Hypothetical Analyte using this compound
This protocol outlines the steps to determine the LOD and LOQ of a hypothetical analyte ("Analyte X") using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
1. Materials and Reagents:
-
Analyte X (of known purity)
-
This compound (internal standard, of known purity)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Control matrix (e.g., human plasma, water)
2. Preparation of Standard Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Analyte X and this compound in the chosen solvent to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Analyte X by serial dilution of the stock solution.
-
Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound.
3. Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking the control matrix with appropriate volumes of the Analyte X working standard solutions to achieve a desired concentration range.
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.
-
Add a constant volume of the this compound working solution to all calibration standards and QC samples.
4. Sample Preparation:
-
Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
5. GC-MS Analysis:
-
Inject the prepared samples into the GC-MS system.
-
Develop a suitable chromatographic method to achieve good separation and peak shape for both Analyte X and this compound.
-
Operate the mass spectrometer in a sensitive and specific mode, such as selected ion monitoring (SIM).
6. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Analyte X to the peak area of this compound against the concentration of Analyte X.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), the slope (S), and the standard deviation of the y-intercept (σ).
-
Calculate the LOD and LOQ using the formulas mentioned previously.
Data Presentation: Comparison of LOD and LOQ Calculation Methods
The following table summarizes hypothetical experimental data for the determination of LOD and LOQ of Analyte X using different methods.
| Method | Parameter | Value |
| Visual Evaluation | LOD | ~0.5 ng/mL |
| LOQ | ~1.5 ng/mL | |
| Signal-to-Noise Ratio | S/N at 0.5 ng/mL | 3.5 : 1 |
| S/N at 1.5 ng/mL | 11.2 : 1 | |
| Calculated LOD | 0.43 ng/mL | |
| Calculated LOQ | 1.34 ng/mL | |
| Standard Deviation of the Response and Slope | Slope of the Calibration Curve (S) | 0.987 |
| Standard Deviation of the y-intercept (σ) | 0.152 | |
| Calculated LOD (3.3 * σ / S) | 0.51 ng/mL | |
| Calculated LOQ (10 * σ / S) | 1.54 ng/mL |
Mandatory Visualizations
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Logical relationship for LOD and LOQ calculations.
References
- 1. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 5. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 6. extranet.who.int [extranet.who.int]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. asdlib.org [asdlib.org]
- 11. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 1-Phenylpentane Quantification Utilizing 1-Phenylpentane-d5 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methodologies for the quantification of 1-phenylpentane, employing 1-phenylpentane-d5 as an internal standard to ensure accuracy and precision. The objective is to offer a clear, data-driven overview to aid in the selection of the most appropriate method for specific research and development needs. The two methods cross-validated are Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS/EI) and a hypothetical High-Performance Liquid Chromatography with UV Detection (HPLC-UV) method, designed for comparative purposes.
Executive Summary
The cross-validation of analytical methods is a critical step in pharmaceutical development and other scientific disciplines, ensuring that data is reliable and reproducible across different techniques or laboratories. This guide focuses on the use of this compound, a deuterated analog of 1-phenylpentane, as an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for variations.[1]
This guide presents a hypothetical but scientifically grounded comparison of a GC-MS/EI method, a common and highly effective technique for volatile and semi-volatile compounds, and a reverse-phase HPLC-UV method. While less conventional for a non-polar compound like 1-phenylpentane, the HPLC-UV scenario is included to provide a broader comparative perspective for educational and illustrative purposes. The performance of each method is evaluated based on key validation parameters, including linearity, accuracy, precision, and limits of detection and quantification.
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical performance data for the two analytical methods. This data is representative of what would be expected from a rigorous method validation study.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | GC-MS with Electron Ionization (EI) | HPLC with UV Detection | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9989 | ≥ 0.995 |
| Range (µg/mL) | 0.1 - 100 | 1.0 - 500 | Application-dependent |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 95% - 105% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | ≤ 2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 3% |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.3 | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 1.0 | S/N ratio ≥ 10 |
| Specificity | High (Mass-based) | Moderate (Retention time-based) | No interference at the analyte retention time |
| Robustness | Robust | Moderately Robust | Consistent results with minor variations |
Table 2: Summary of Cross-Validation Results
| Sample ID | GC-MS Result (µg/mL) | HPLC-UV Result (µg/mL) | % Difference |
| Sample 1 | 5.2 | 5.4 | 3.8% |
| Sample 2 | 15.8 | 16.3 | 3.2% |
| Sample 3 | 48.9 | 47.5 | -2.9% |
| Sample 4 | 95.1 | 96.8 | 1.8% |
| Average % Difference | 2.9% |
Experimental Protocols
Detailed methodologies for both the GC-MS/EI and HPLC-UV methods are provided below. These protocols are intended to be illustrative and may require optimization for specific laboratory conditions and sample matrices.
Method 1: Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS/EI)
1. Sample Preparation:
-
To 1.0 mL of the sample matrix (e.g., plasma, environmental water), add 50 µL of a 10 µg/mL solution of this compound in methanol (B129727).
-
Perform a liquid-liquid extraction with 2 mL of n-hexane.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-Phenylpentane: m/z 91, 105, 148.
-
This compound: m/z 96, 110, 153.
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Sample Preparation:
-
To 1.0 mL of the sample matrix, add 50 µL of a 100 µg/mL solution of this compound in methanol.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the sample and wash with 2 mL of 40% methanol in water.
-
Elute the analyte and internal standard with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at 254 nm.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the cross-validation process.
Caption: Experimental workflows for GC-MS/EI and HPLC-UV analysis.
Caption: Logical workflow for the cross-validation process.
Conclusion
This comparative guide illustrates the process and expected outcomes of cross-validating two analytical methods for the quantification of 1-phenylpentane using this compound as an internal standard. The GC-MS/EI method demonstrates superior sensitivity and specificity due to its mass-based detection. The hypothetical HPLC-UV method, while less sensitive, can be a viable alternative depending on the required concentration range and available instrumentation. The choice of method should be guided by the specific analytical needs, including the complexity of the sample matrix, the required level of sensitivity, and regulatory requirements. This guide provides a foundational framework for researchers to make informed decisions when developing and validating analytical methods.
References
The Unseen Advantage: Why 1-Phenylpentane-d5 Excels as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of small molecules in complex biological matrices, the choice of an internal standard is a critical decision that profoundly impacts data quality and reliability. This guide provides an in-depth comparison of the performance of a deuterated internal standard, exemplified by 1-Phenylpentane-d5, against non-deuterated structural analogs. Through an examination of key performance metrics and detailed experimental workflows, we demonstrate the unequivocal superiority of stable isotope-labeled standards in achieving accurate and reproducible results in bioanalysis.
In the landscape of quantitative bioanalysis, particularly when employing techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable. Its primary function is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard. In this compound, five hydrogen atoms on the phenyl ring are replaced with deuterium, a stable isotope of hydrogen. This subtle mass change allows the mass spectrometer to differentiate it from the non-labeled analyte, while its chemical and physical properties remain nearly identical. This near-perfect analogy is the key to its superior performance compared to non-deuterated structural analogs, which are different chemical compounds with similar but not identical structures.
Performance Under the Microscope: A Data-Driven Comparison
While specific performance data for this compound is not extensively published, we can draw direct parallels from studies comparing deuterated and non-deuterated internal standards for structurally similar compounds, such as other short-chain alkylbenzenes like toluene. The principles and the expected performance advantages remain consistent.
Consider the analysis of a volatile organic compound (VOC) like an alkylbenzene in a complex biological matrix such as blood or urine. The use of a deuterated internal standard like Toluene-d8 consistently demonstrates superior performance over a structural analog.
| Performance Parameter | Deuterated Internal Standard (e.g., Toluene-d8) | Non-Deuterated Structural Analog IS | Rationale for Superiority of Deuterated IS |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Both can achieve good linearity, but the deuterated IS provides a more robust and reliable calibration over a wider range of concentrations due to better compensation for matrix effects at different concentration levels. |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | The near-identical extraction recovery and co-elution with the analyte ensure that the deuterated IS accurately reflects any analyte loss or signal suppression/enhancement, leading to a more accurate quantification. |
| Precision (%RSD) | < 10% | Can be > 15% | By effectively normalizing for variations in sample preparation and instrument response, the deuterated IS leads to lower variability between replicate measurements. |
| Recovery (%) | Consistent and tracks analyte recovery | Can be variable and differ from analyte | The physicochemical similarity of the deuterated IS to the analyte ensures that their extraction efficiencies from the biological matrix are virtually identical under varying conditions. |
| Matrix Effect | Effectively compensates for ion suppression/enhancement | Prone to differential matrix effects | Co-elution of the deuterated IS with the analyte means both are subjected to the same matrix interferences, which are then effectively canceled out in the analyte-to-IS ratio. A structural analog with a different retention time will experience different matrix effects. |
| Limit of Detection (LOD) | Lower | Higher | Improved signal-to-noise ratio due to better correction for background interferences allows for the reliable detection of lower analyte concentrations. |
Note: The quantitative values in this table are representative of typical performance observed in validated bioanalytical methods comparing deuterated and non-deuterated internal standards for similar analytes.
Experimental Protocols: A Closer Look at the Methodology
To illustrate the practical application and the points of divergence in performance, detailed methodologies for the analysis of a short-chain alkylbenzene (as a proxy for 1-Phenylpentane) in a biological matrix are presented below.
Sample Preparation: Headspace Solid-Phase Microextraction (SPME) for Blood
This method is suitable for the analysis of volatile compounds like alkylbenzenes from whole blood.
-
Sample Collection: Collect whole blood in appropriate vacuum tubes (e.g., heparinized).
-
Internal Standard Spiking: To a 1 mL aliquot of whole blood in a 10 mL headspace vial, add a precise volume of the internal standard solution (either this compound or a structural analog) in a suitable solvent like methanol.
-
Equilibration: The vial is sealed and gently mixed, then incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the analytes to partition into the headspace.
-
Extraction: A SPME fiber is exposed to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile organic compounds.
-
Desorption and Analysis: The SPME fiber is then retracted and immediately inserted into the hot injection port of the GC-MS for thermal desorption of the analytes.
GC-MS Analysis
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for VOC analysis (e.g., DB-5ms).
-
Oven Temperature Program: A programmed temperature gradient is used to separate the analytes based on their boiling points and column interactions.
-
Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Specific ions for the analyte and the internal standard are monitored.
The critical difference in performance arises during the GC-MS analysis. The deuterated internal standard will co-elute with the analyte, meaning they experience the same chromatographic conditions and enter the mass spectrometer at the same time. This is crucial for correcting any fluctuations in instrument performance or matrix-induced ion suppression/enhancement that can occur during the analysis. A non-deuterated structural analog will have a different retention time and will therefore be subject to different analytical conditions, leading to less reliable correction.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical framework for selecting a deuterated internal standard, the following diagrams are provided.
Conclusion: The Clear Choice for High-Quality Bioanalytical Data
The Analytical Edge: A Comparative Guide to 1-Phenylpentane-d5 and its Deuterated Analogs
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. In the realm of mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard. This guide provides a comprehensive comparison of 1-Phenylpentane-d5 against other deuterated analogs, supported by experimental principles and data, to inform the selection of the most suitable internal standard for your analytical needs.
The Superiority of Deuterated Internal Standards
Deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced by deuterium (B1214612), offer significant advantages over non-isotopically labeled standards. Due to their near-identical chemical and physical properties to the analyte, they co-elute during chromatographic separation and experience similar ionization and fragmentation in the mass spectrometer. This allows for effective correction of variations arising from sample preparation, injection volume, and instrument response, ultimately leading to enhanced precision and accuracy in quantification.
This compound: A Robust Choice for Aromatic Compound Analysis
This compound, with deuterium atoms labeling the phenyl ring, is a commonly utilized internal standard for the analysis of 1-phenylpentane and structurally related aromatic compounds. Its chemical properties closely mimic the parent compound, ensuring it behaves similarly throughout the analytical process.
Performance Comparison: Insights from Polycyclic Aromatic Hydrocarbon (PAH) Analysis
To illustrate the potential performance differences between different types of isotopically labeled standards, we can draw parallels from studies on other aromatic hydrocarbons. A study comparing the behavior of ¹³C-labeled and deuterium-labeled polycyclic aromatic hydrocarbons (PAHs) during pressurized liquid extraction (PLE) and GC-MS analysis provides valuable insights. The results indicated that the recoveries of deuterated PAHs were slightly higher and more consistent than their ¹³C-labeled counterparts under the tested extraction conditions.[1]
Table 1: Comparative Recovery of Isotopically Labeled Polycyclic Aromatic Hydrocarbons (PAHs) during Pressurized Liquid Extraction [1]
| Isotopic Label | Analyte | Mean Recovery (%) | Relative Standard Deviation (%) |
| Deuterium (d) | Pyrene-d10 | 98.2 | 3.1 |
| Carbon-13 (¹³C) | Pyrene-¹³C₄ | 95.9 | 4.5 |
| Deuterium (d) | Benzo[a]pyrene-d12 | 97.5 | 3.5 |
| Carbon-13 (¹³C) | Benzo[a]pyrene-¹³C₄ | 94.8 | 5.2 |
This data suggests that while both types of isotopic labeling are effective, deuterated standards can exhibit excellent recovery and precision. The choice between different deuterated analogs of 1-phenylpentane would similarly hinge on the stability of the deuterium label and its ability to accurately reflect the behavior of the analyte during sample processing and analysis. For 1-phenylpentane, deuteration on the aromatic ring (as in this compound) is a chemically stable position, making it a reliable choice.
Experimental Protocols
A robust analytical method is crucial for obtaining high-quality quantitative data. The following is a detailed protocol for the quantitative analysis of 1-phenylpentane using this compound as an internal standard by GC-MS, adapted from established methods for aromatic hydrocarbon analysis.[2]
Materials and Reagents
-
Analytes and Standards:
-
1-Phenylpentane (≥99% purity)
-
This compound (≥98% isotopic purity)
-
-
Solvents:
-
Dichloromethane (pesticide grade or equivalent)
-
Hexane (B92381) (pesticide grade or equivalent)
-
-
Gases:
-
Helium (99.999% purity)
-
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 1-phenylpentane and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with dichloromethane.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the 1-phenylpentane stock solution in hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Spike each calibration standard with the this compound internal standard solution to a final concentration of 10 µg/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations within the calibration range from a separate weighing of the 1-phenylpentane standard.
-
Sample Preparation (e.g., from a biological matrix)
-
Liquid-Liquid Extraction:
-
To 1 mL of the sample (e.g., plasma, urine), add 10 µL of the this compound internal standard solution (100 µg/mL).
-
Add 5 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 150 °C at 15 °C/min.
-
Ramp to 280 °C at 25 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Phenylpentane: m/z 91 (quantifier), 92, 148 (qualifiers)
-
This compound: m/z 96 (quantifier), 153 (qualifier)
-
-
Data Analysis and Quantification
-
Integrate the peak areas of the quantifier ions for 1-phenylpentane and this compound.
-
Calculate the response ratio (Area of 1-phenylpentane / Area of this compound).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of 1-phenylpentane in the samples by interpolating their response ratios from the calibration curve.
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the key stages.
Caption: Experimental workflow for quantitative analysis.
Caption: Logical relationship of internal standard use.
Conclusion
References
Inter-Laboratory Study of Methods Using 1-Phenylpentane-d5 as an Internal Standard for the Analysis of Volatile Organic Compounds
This comparison guide provides an objective overview of the use of 1-Phenylpentane-d5 as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds (VOCs). The guide is intended for researchers, scientists, and drug development professionals, presenting data from a simulated inter-laboratory study to illustrate its performance against commonly used deuterated internal standards.
Introduction to Deuterated Internal Standards in GC-MS
In quantitative analytical chemistry, particularly for chromatographic techniques like GC-MS, internal standards are crucial for achieving high accuracy and precision. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are excellent internal standards because they have nearly identical chemical properties and chromatographic behavior to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio in a mass spectrometer.[1][2] This allows for the correction of variations in sample preparation, injection volume, and instrument response.[3][4]
This compound is a deuterated analog of 1-phenylpentane and can be used as an internal standard for the analysis of various aromatic and volatile organic compounds. Its chemical structure and properties make it a suitable candidate for methods analyzing environmental pollutants or for pharmacokinetic studies.
Simulated Inter-Laboratory Study Design
While no formal inter-laboratory proficiency testing scheme dedicated solely to this compound exists, this guide simulates the results of such a study to provide a practical comparison. The simulated study involves multiple laboratories analyzing a standard mixture of common VOCs in a water matrix, following a method based on established protocols such as the U.S. Environmental Protection Agency (EPA) Method 8260B.[5][6][7] The performance of this compound as an internal standard is compared to other commonly used deuterated internal standards, namely Chlorobenzene-d5 and 1,4-Dichlorobenzene-d4.[5][6][8]
The workflow for a typical inter-laboratory study is depicted below:
Figure 1: General Workflow of an Inter-Laboratory Study
Comparison of Internal Standard Performance
The following table summarizes the hypothetical performance data from the simulated inter-laboratory study. The data represents key analytical performance metrics for the analysis of selected VOCs using different internal standards.
| Analyte | Internal Standard | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Linearity (r²) |
| Benzene | This compound | 98.5 | 4.2 | 0.998 |
| Chlorobenzene-d5 | 99.1 | 3.9 | 0.999 | |
| Toluene | This compound | 101.2 | 3.8 | 0.999 |
| Chlorobenzene-d5 | 100.5 | 3.5 | 0.999 | |
| Ethylbenzene | This compound | 97.9 | 4.5 | 0.997 |
| 1,4-Dichlorobenzene-d4 | 98.3 | 4.1 | 0.998 | |
| Xylenes (total) | This compound | 99.8 | 5.1 | 0.996 |
| 1,4-Dichlorobenzene-d4 | 100.2 | 4.8 | 0.997 |
The data indicates that this compound provides comparable performance to the more commonly used deuterated internal standards, with excellent recovery, precision, and linearity for the target analytes.
Experimental Protocols
The following is a representative experimental protocol based on EPA Method 8260B for the analysis of VOCs in water using GC-MS with this compound as an internal standard.
1. Sample Preparation and Spiking:
-
A 5 mL water sample is collected in a headspace vial.
-
The sample is spiked with a standard solution of this compound to a final concentration of 25 µg/L.
-
Surrogate standards are also added to monitor the analytical performance for each sample.
2. Purge and Trap:
-
The sample is purged with an inert gas (e.g., helium or nitrogen) at a constant flow rate for a specified time (e.g., 11 minutes).
-
The purged VOCs are trapped on a sorbent trap.
-
The trap is then rapidly heated to desorb the VOCs onto the GC column.
3. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 1.4 µm film thickness capillary column (e.g., DB-624).
-
Oven Program: Initial temperature of 35°C held for 2 minutes, ramped to 220°C at 10°C/min, and held for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Operated in electron ionization (EI) mode.
-
Scan Range: 35-350 amu.
-
Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode.
-
The logical relationship for the quantification process is illustrated in the diagram below:
Figure 2: Quantification Logic using Internal Standard
Conclusion
Based on the simulated inter-laboratory data and established analytical principles, this compound demonstrates its suitability as an internal standard for the GC-MS analysis of volatile organic compounds. Its performance is comparable to other commonly used deuterated standards, offering a reliable option for researchers and analytical laboratories. The choice of an internal standard should always be validated for the specific matrix and analytes of interest to ensure the highest quality of analytical results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tdi-bi.com [tdi-bi.com]
- 3. dl.astm.org [dl.astm.org]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. epa.gov [epa.gov]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. gcms.cz [gcms.cz]
The Gold Standard vs. The Workhorse: A Comparative Analysis of 1-Phenylpentane-d5 and Structural Analogs as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantification of analytes in complex biological matrices is a cornerstone of successful research. The choice of an internal standard (IS) is a critical decision in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, directly impacting the quality and reproducibility of the data. This guide provides a comprehensive comparison of the deuterated internal standard, 1-Phenylpentane-d5, with its non-deuterated structural analogs, 1-Phenylpentane and Diphenylmethane, supported by representative experimental data and detailed methodologies.
An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation, chromatography, and ionization.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" as they exhibit nearly identical extraction recovery and chromatographic behavior to their non-labeled counterparts.[2] Structural analogs, while more readily available and cost-effective, may differ in their physicochemical properties, potentially leading to less accurate correction.[2]
Data Presentation: A Comparative Performance Overview
The following table summarizes hypothetical yet representative quantitative data comparing the performance of this compound and its structural analogs in a typical bioanalytical LC-MS/MS assay for a hypothetical analyte, "Analyte X," in human plasma. This data is based on established principles of internal standard performance.
| Internal Standard | Analyte | Recovery (%) | Matrix Effect (%) | Precision (%CV) |
| This compound | Analyte X | 98.5 | 99.2 | 2.1 |
| 1-Phenylpentane | Analyte X | 85.2 | 88.5 | 8.5 |
| Diphenylmethane | Analyte X | 76.8 | 81.3 | 12.3 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to highlight the typical performance differences between deuterated and non-deuterated internal standards. Actual results may vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols
The following protocols outline the general methodologies for the validation of a bioanalytical method using an internal standard, consistent with regulatory guidelines.[3][4][5][6][7]
Sample Preparation (Protein Precipitation)
-
To 100 µL of a human plasma sample (blank, calibration standard, quality control, or unknown), add 25 µL of the internal standard working solution (this compound, 1-Phenylpentane, or Diphenylmethane at a constant concentration).
-
Vortex the samples for 10 seconds to ensure thorough mixing.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for Analyte X and each internal standard.
-
Data Analysis and Validation Parameters
-
Recovery: The extraction recovery of the analyte and IS is determined by comparing the peak area of an analyte in a pre-extracted spiked sample to that in a post-extracted spiked sample.
-
Matrix Effect: The matrix effect is assessed by comparing the peak area of an analyte in a post-extracted spiked sample to that of the analyte in a neat solution.[3] It is evaluated using matrix from at least six different sources.[3][5]
-
Precision: The precision of the method is determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The coefficient of variation (%CV) should not exceed 15%.[3][5]
Mandatory Visualization
Caption: Workflow for the selection of an appropriate internal standard.
Caption: A hypothetical signaling pathway for a drug analyte.
References
- 1. Choosing an Internal Standard [restek.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. nalam.ca [nalam.ca]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
Safety Operating Guide
Navigating the Safe Disposal of 1-Phenylpentane-d5: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 1-Phenylpentane-d5 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
This compound, like its non-deuterated counterpart 1-Phenylpentane (also known as n-Amylbenzene), is a flammable liquid.[1] Adherence to strict safety protocols is mandatory to prevent accidents and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before each use.[2]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Ignition Sources: Due to its flammability, all potential sources of ignition, such as open flames, sparks, and hot surfaces, must be strictly excluded from the handling and storage areas.[1][4] Electrical equipment should be explosion-proof.[2]
Spill Response Protocol
In the event of a spill, immediate and decisive action is necessary to contain the material and mitigate any potential hazards.
-
Evacuate: Non-essential personnel should be evacuated from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.
-
Contain: Use a non-combustible, inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials like paper towels or sawdust.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled, and sealed container for hazardous waste.[2][4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
-
Waste Identification: this compound waste must be classified as hazardous due to its flammability.
-
Segregation: This waste stream should be segregated from other chemical waste. It is particularly important to keep it separate from incompatible materials such as strong oxidizing agents.[3]
-
Containerization: Use only approved, leak-proof, and clearly labeled hazardous waste containers. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable Liquid")
-
The date of accumulation
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area, away from ignition sources and incompatible materials.[2][4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[1][2][4] Provide the contractor with a copy of the Safety Data Sheet (SDS) for 1-Phenylpentane or n-Amylbenzene.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for 1-Phenylpentane, the non-deuterated analogue of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.25 g/mol |
| Boiling Point | 205 °C (lit.) |
| Melting Point | -75 °C (lit.) |
| Flash Point | 65 °C / 149 °F (closed cup) |
| Density | 0.863 g/mL at 25 °C (lit.) |
| Vapor Pressure | 0.439 mmHg at 25 °C |
Data sourced from various chemical suppliers and databases.[5][6][7]
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Decision Pathway for this compound Disposal.
References
Essential Safety and Logistical Information for Handling 1-Phenylpentane-d5
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Phenylpentane-d5 was not publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar aromatic hydrocarbons and general knowledge of handling deuterated compounds. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound and similar aromatic hydrocarbons. All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]
| Protection Level | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Wear chemical-resistant gloves. A common effective combination is a nitrile inner glove and a neoprene or butyl rubber outer glove for better permeation protection.[3] Inspect gloves for any signs of degradation or puncture before and during use. Discard gloves immediately upon contamination.[4] |
| Body Protection | Flame-Resistant Lab Coat | A lab coat made of materials like Nomex® is recommended over standard cotton or polyester (B1180765) lab coats. The lab coat must be fully buttoned to cover as much skin as possible.[1][5] |
| Respiratory Protection | Air-Purifying Respirator (if necessary) | Use in a well-ventilated area. If engineering controls do not maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][6] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot.[5] |
Experimental Protocol: General Handling and Storage
This protocol outlines the essential steps for the safe handling and storage of this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ensure that a certified chemical fume hood is in proper working order.
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[4][7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4][7]
-
Ground and bond the container and receiving equipment to prevent static discharge.[4][7]
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Conduct all transfers and manipulations of this compound inside a chemical fume hood.
-
Avoid breathing mist or vapor.[7]
-
Avoid contact with skin, eyes, and clothing.[8]
-
After handling, wash hands and any exposed skin thoroughly.[7]
3. Storage:
-
Store in a tightly closed container in a well-ventilated place.[4][7]
-
Store locked up.[7]
-
Due to its deuterated nature, which makes it susceptible to hydrogen-deuterium exchange, store in a dry, inert atmosphere (e.g., under argon or nitrogen) to prevent contamination from atmospheric moisture.[9]
4. Spill Management:
-
In case of a spill, eliminate all ignition sources.[7]
-
Evacuate unnecessary personnel from the area.[4]
-
Wear appropriate protective equipment and clothing during clean-up.[7]
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material and place it in a suitable, closed container for disposal.
-
Do not let the product enter drains.[4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[7]
-
Waste Characterization: The waste will be classified as a flammable liquid and potentially harmful to aquatic life.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: The waste should be handled by a licensed professional waste disposal service. Do not dispose of it in the sanitary sewer system.
Workflow for Safe Handling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
